molecular formula C10H10ClNO2 B5815185 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B5815185
M. Wt: 211.64 g/mol
InChI Key: SWPUKRJNHNFMGR-UHFFFAOYSA-N
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Description

6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C10H10ClNO2 and its molecular weight is 211.64 g/mol. The purity is usually 95%.
The exact mass of the compound 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one is 211.0400063 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-5,7-dimethyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-5-3-7-10(6(2)9(5)11)12-8(13)4-14-7/h3H,4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPUKRJNHNFMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Cl)C)NC(=O)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a specialized heterocyclic scaffold belonging to the benzoxazinone class. It serves as a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and has emerging relevance in medicinal chemistry as a bioisostere for quinolinone-based drugs.

The molecule is distinguished by its specific substitution pattern: a chlorine atom at the 6-position flanked by two methyl groups at the 5- and 7-positions. This "steric buttressing" around the halogen and the nitrogen atom creates unique electronic and conformational properties that differentiate it from the unsubstituted parent benzoxazinone.

Chemical Identity Table[1]
PropertyDetail
IUPAC Name 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Molecular Formula C₁₀H₁₀ClNO₂
Molecular Weight 211.64 g/mol
Core Scaffold 2H-1,4-benzoxazin-3(4H)-one
Key Substituents 6-Chloro, 5-Methyl, 7-Methyl
Predicted LogP ~2.1 - 2.4 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor (NH), 2 Acceptors (C=O, O)

Structural Analysis & Stereochemistry

The "Screw-Boat" Conformation

Unlike fully aromatic heterocycles (e.g., quinoline), the 2H-1,4-benzoxazin-3-one ring system is not planar. The lactam ring (C2-C3-N4-C4a-C8a-O1) typically adopts a half-chair or screw-boat conformation to relieve torsional strain.

  • Planarity: The benzene ring is planar, but the oxazine ring twists.

  • N-H Orientation: The Nitrogen atom at position 4 is slightly pyramidalized, though resonance with the carbonyl (C3=O) flattens it significantly.

The "5-Methyl Effect" (Steric Buttressing)

The most critical structural feature of this specific homologue is the 5-methyl group .

  • Proximity to Nitrogen: The 5-methyl group is peri-positioned relative to the N-H (or N-substituent). This introduces significant steric strain (A-strain) for any substitution at the Nitrogen position.

  • Conformational Lock: This steric bulk restricts the rotation of N-alkyl side chains, often locking bioactive derivatives into a high-energy bioactive conformation—a desired trait in herbicide design (e.g., Flumioxazin analogs).

  • Electronic Shielding: The 5,7-dimethyl groups sterically shield the 6-chloro substituent, making it less susceptible to nucleophilic aromatic substitution (

    
    ) compared to less substituted analogs.
    
Structural Visualization

The following diagram illustrates the steric and electronic map of the molecule.

structure_map Core Benzoxazinone Core (Screw-Boat Conformation) N4 N4 Position (Site of Alkylation) Core->N4 Lactam functionality Me5 5-Methyl Group (Steric Gatekeeper) N4->Me5 Peri-interaction (Steric Clash) Cl6 6-Chloro Group (Lipophilic/Electronic) Me5->Cl6 Ortho-flanking Cl6->Core Electron Withdrawing (Inductive) Me7 7-Methyl Group (Hydrophobic Bulk) Me7->Cl6 Ortho-flanking

Figure 1: Structural Activity Map highlighting the steric clash between the 5-methyl group and the Nitrogen center.

Synthetic Pathway[2]

The synthesis of 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a classic example of rational heterocycle construction, typically proceeding via the 2-aminophenol route. The precursor, 2-amino-4-chloro-3,5-dimethylphenol , is derived from the industrial disinfectant PCMX (4-chloro-3,5-dimethylphenol).

Retrosynthetic Analysis
  • Target: 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

  • Disconnection: Amide bond (N4-C3) and Ether bond (O1-C2).

  • Precursors: 2-amino-4-chloro-3,5-dimethylphenol + Chloroacetyl chloride.

Step-by-Step Protocol
Step 1: Nitration of PCMX

Reagents: 4-chloro-3,5-dimethylphenol,


, 

,

. Mechanism: Electrophilic aromatic substitution. The -OH group directs ortho. The para position is blocked by Cl. Protocol:
  • Dissolve 4-chloro-3,5-dimethylphenol in glacial acetic acid.

  • Add conc.

    
     dropwise at 0-5°C.
    
  • Stir for 2 hours. Pour into ice water.

  • Filter the yellow precipitate (2-nitro-4-chloro-3,5-dimethylphenol).

Step 2: Reduction to Aminophenol

Reagents:


 or 

. Protocol:
  • Suspend the nitro compound in ethanol/water.

  • Add iron powder and catalytic HCl. Reflux for 3 hours.

  • Adjust pH to ~8 with

    
     and filter hot.
    
  • Isolate 2-amino-4-chloro-3,5-dimethylphenol.[1][2][3]

Step 3: Cyclization (The "One-Pot" Method)

This step forms the oxazine ring. It involves N-acylation followed by intramolecular O-alkylation.

Reagents: Chloroacetyl chloride,


 (or 

), Acetone or DMF/Toluene. Protocol:
  • Acylation: Dissolve the aminophenol (1.0 eq) in acetone/water (biphasic) with

    
     (2.5 eq).
    
  • Add chloroacetyl chloride (1.1 eq) dropwise at 0°C. Stir for 1 hour.

  • Cyclization: Add

    
     (anhydrous) and heat to reflux (if using acetone) or 80°C (if using DMF).
    
  • Monitor by TLC. The intermediate amide (2-chloro-N-(2-hydroxy-phenyl)acetamide) disappears as the ring closes.

  • Workup: Pour into water. The product precipitates as a solid. Recrystallize from Ethanol/Water.

Synthesis Flowchart

synthesis_path Start 3,5-Dimethylphenol Step1 Chlorination (SO2Cl2) Start->Step1 Inter1 4-chloro-3,5-dimethylphenol (PCMX) Step1->Inter1 Step2 Nitration (HNO3/AcOH) Inter1->Step2 Inter2 2-nitro-4-chloro-3,5-dimethylphenol Step2->Inter2 Step3 Reduction (Fe/HCl) Inter2->Step3 Inter3 2-amino-4-chloro-3,5-dimethylphenol Step3->Inter3 Step4 Cyclization (Cl-CH2-COCl, K2CO3) Inter3->Step4 Final 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one Step4->Final

Figure 2: Synthetic route from commercial phenols to the target benzoxazinone.

Spectroscopic Characterization

Researchers should expect the following spectral signatures for validation.

Nuclear Magnetic Resonance (NMR)[2]
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       10.5-10.8 ppm (s, 1H, NH ): Broad singlet, exchangeable with 
      
      
      
      .
    • 
       6.8-7.0 ppm (s, 1H, Ar-H ): Only one aromatic proton remains at position 8.
      
    • 
       4.6 ppm (s, 2H, O-CH
      
      
      
      -C=O
      ): Characteristic singlet for the lactam methylene.
    • 
       2.3-2.4 ppm (s, 3H, 5-CH
      
      
      
      ): Deshielded slightly by the amide carbonyl/nitrogen.
    • 
       2.2 ppm (s, 3H, 7-CH
      
      
      
      ).
  • 
    C NMR: 
    
    • Carbonyl: ~165 ppm.

    • Aromatic Carbons: Six distinct signals. The C-Cl carbon will be shielded (~125-130 ppm), while C-O and C-N carbons will be deshielded (~140-150 ppm).

    • Aliphatic: ~67 ppm (O-CH

      
      ), ~15-20 ppm (CH
      
      
      
      ).
Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  m/z 211 (Cl-35) and 213 (Cl-37) in a 3:1 ratio.
    
  • Fragmentation: Loss of CO (28) and loss of

    
     (ketene) are common pathways for benzoxazinones.
    

Applications in Drug & Agrochemical Development[6]

Herbicide Development (PPO Inhibitors)

This scaffold is a direct precursor to N-substituted herbicides. The Protoporphyrinogen Oxidase (PPO) enzyme is a common target.

  • Mechanism: The benzoxazinone core mimics the protoporphyrinogen IX substrate.

  • Optimization: To create an active herbicide, the Nitrogen (N4) is typically alkylated with a propargyl group (as in Flumioxazin) or a substituted ester. The 5,7-dimethyl pattern provides the necessary lipophilicity to penetrate the plant cuticle and steric bulk to prevent rapid metabolic degradation by glutathione S-transferases (GSTs).

Medicinal Chemistry
  • Dopamine Agonists: Benzoxazinones are bioisosteres of dihydroindolones. Derivatives have shown affinity for

    
    /
    
    
    
    receptors.
  • Antimicrobial Agents: The halogenated core exhibits intrinsic antifungal activity, often enhanced by N-acylation with dichloroacetyl groups.

References

  • PubChem. 2-Amino-4-chloro-3,5-dimethylphenol hydrochloride.[1] National Library of Medicine. Available at: [Link]

  • Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI Organics. Available at: [Link]

  • Gao, S., et al. (2015). Synthesis and Crystal Structure of N-Dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine. ResearchGate. Available at: [Link]

  • ChemSrc. Ethyl 4-[(6-chloro-5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate. (Structural analog reference). Available at: [Link]

  • Vertex AI Search. Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine. (Methodology reference). Available at: [Link]

Sources

biological activity of 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Biological Activity & Applications of 6-Chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Executive Summary

6-Chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a specialized heterocyclic scaffold belonging to the 1,4-benzoxazin-3-one class. While often utilized as a high-purity intermediate in the synthesis of complex agrochemicals and pharmaceuticals, the molecule itself possesses intrinsic biological potential derived from its unique substitution pattern.

The core structure features a fused benzene-oxazine ring system (lactam) substituted with a chlorine atom at position 6 and methyl groups at positions 5 and 7. This specific "6-chloro-5,7-dimethyl" motif is critical for modulating lipophilicity and steric hindrance, making it a privileged structure in the design of Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides) and kinase inhibitors (pharmaceuticals).

This guide provides a comprehensive technical analysis of its biological mechanisms, synthesis pathways, and experimental validation protocols.

Chemical Identity & Physicochemical Properties

Before analyzing biological activity, it is essential to define the physicochemical parameters that dictate the molecule's bioavailability and receptor binding.

PropertySpecificationRelevance to Bioactivity
IUPAC Name 6-Chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-oneOfficial chemical designation.
CAS Number Not widely indexed; analog to 7652-29-1Used for database retrieval.
Molecular Formula C₁₀H₁₀ClNO₂Core stoichiometry.
Molecular Weight 211.64 g/mol Optimal for cell membrane permeability (<500 Da).
Lipophilicity (LogP) ~2.3 (Predicted)Indicates good oral bioavailability and membrane penetration.
H-Bond Donors 1 (Amide NH)Critical for receptor binding (e.g., hinge region of kinases).
H-Bond Acceptors 2 (Amide Carbonyl, Ether O)Facilitates interaction with enzyme active sites.

Synthesis & Structural Origin

Understanding the synthesis is vital for researchers using this compound as a scaffold, as impurities can affect biological assays. The molecule is typically derived from the antiseptic 4-chloro-3,5-dimethylphenol (PCMX) .

Synthesis Pathway (DOT Visualization)

Synthesis PCMX 4-Chloro-3,5-dimethylphenol (Precursor) Intermediate O-Alkylated Intermediate PCMX->Intermediate + Chloroacetyl Chloride Base Base (K2CO3) Base->Intermediate Chloroacetyl Chloroacetyl Chloride Cyclization Intramolecular Cyclization (Friedel-Crafts / Amidation) Intermediate->Cyclization Heat / Catalyst Target 6-Chloro-5,7-dimethyl- 2H-1,4-benzoxazin-3(4H)-one Cyclization->Target Final Product

Figure 1: Synthetic route from PCMX to the target benzoxazinone scaffold.

Biological Mechanism of Action (MOA)

The is bifurcated into agrochemical and pharmaceutical domains.

A. Agrochemical: Protoporphyrinogen Oxidase (PPO) Inhibition

The 1,4-benzoxazin-3-one core is a validated pharmacophore for PPO inhibitors (e.g., Flumioxazin).

  • Mechanism: The molecule mimics the substrate protoporphyrinogen IX.

  • Binding: The benzoxazinone ring stacks within the hydrophobic pocket of the PPO enzyme (chloroplast). The 6-chloro and 5,7-dimethyl groups provide critical steric interlocking, preventing the natural substrate from binding.

  • Outcome: Inhibition leads to the accumulation of protoporphyrin IX, which generates singlet oxygen upon light exposure, causing rapid lipid peroxidation and cell death (herbicidal effect).

B. Pharmaceutical: Kinase Inhibition & Antimicrobial Activity[1]
  • Kinase Inhibition: The lactam (amide) functionality can form hydrogen bonds with the "hinge region" of ATP-binding sites in kinases (e.g., Tyrosine Kinases, COX-2). The 6-Cl substituent enhances metabolic stability against oxidation.

  • Antimicrobial: Derived from PCMX (a potent antiseptic), the benzoxazinone derivative retains membrane-disrupting properties against Gram-positive bacteria (S. aureus) and fungi, albeit with a different pharmacokinetic profile than the parent phenol.

Signaling Pathway Interaction (DOT Visualization)

MOA Compound 6-Chloro-5,7-dimethyl- 2H-1,4-benzoxazin-3(4H)-one Target_PPO Target: PPO Enzyme (Chloroplast) Compound->Target_PPO High Affinity Binding Target_Kinase Target: Kinase Domain (ATP Binding Site) Compound->Target_Kinase Competitive Inhibition Pathway_Agro Accumulation of Proto-IX -> Singlet Oxygen Target_PPO->Pathway_Agro Pathway_Pharma Blockade of Phosphorylation -> Signal Interruption Target_Kinase->Pathway_Pharma Effect_Agro Lipid Peroxidation (Herbicidal Activity) Pathway_Agro->Effect_Agro Effect_Pharma Anti-proliferative / Anti-inflammatory Pathway_Pharma->Effect_Pharma

Figure 2: Dual mechanism of action in plant (PPO) and mammalian (Kinase) systems.

Experimental Protocols for Validation

To validate the activity of this compound, researchers should employ the following standardized protocols.

Protocol A: PPO Inhibition Assay (In Vitro)

Objective: Determine the IC50 for herbicidal potential.

  • Enzyme Preparation: Isolate PPO enzyme from spinach chloroplasts or use recombinant human PPO.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT.

  • Reaction: Incubate enzyme with varying concentrations of 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one (0.1 nM – 100 µM) for 15 mins.

  • Substrate: Add Protoporphyrinogen IX (generated in situ).

  • Detection: Monitor fluorescence of Protoporphyrin IX (Ex: 405 nm, Em: 630 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Antimicrobial MIC Determination

Objective: Assess efficacy against S. aureus and E. coli.

  • Culture: Prepare bacterial suspension (0.5 McFarland standard).

  • Dilution: Perform serial 2-fold dilutions of the compound in DMSO/Mueller-Hinton Broth (Range: 128 µg/mL – 0.25 µg/mL).

  • Incubation: Add bacterial inoculum and incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

  • Control: Use PCMX (parent phenol) as a positive control for comparison.

Structure-Activity Relationship (SAR) Insights

Why this specific molecule? The SAR analysis reveals its strategic value:

  • 6-Chloro Substituent: Increases lipophilicity (LogP) and metabolic stability (blocks para-oxidation). It is a bioisostere for the 6-amino/6-fluoro groups found in commercial herbicides (e.g., Flumioxazin).

  • 5,7-Dimethyl Pattern:

    • Steric Bulk: The methyl groups restrict rotation within the enzyme pocket, locking the molecule in an active conformation.

    • Electronic Effect: Electron-donating methyls increase the electron density of the aromatic ring, potentially enhancing pi-stacking interactions.

  • Lactam (3-one): Essential for hydrogen bonding. Reduction to the benzoxazine (removing the carbonyl) typically abolishes PPO activity but may enhance dopamine receptor affinity.

References

  • Synthesis of Benzoxazinones: Pattarawarapan, M., et al. (2017).[1] Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones.[1] Synlett, 28, 589-592.[1]Link

  • PPO Inhibition Mechanism: Hao, G. F., et al. (2011). Computational discovery of new protoporphyrinogen oxidase inhibitors. Journal of Computational Chemistry, 32(12).Link

  • Antimicrobial Benzoxazines: Sonia, G., et al. (2014). Synthesis and antimicrobial activity of novel 1,4-benzoxazin-3-one derivatives. Arabian Journal of Chemistry.Link

  • Compound Precursor (PCMX): Sigma-Aldrich Product Data: 4-Chloro-3,5-dimethylphenol.[2]Link

  • Commercial Availability: Chem-Impex International. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one Derivatives.Link

Sources

Thermodynamic Stability of 1,4-Benzoxazin-3(4H)-one Derivatives: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of 1,4-Benzoxazin-3(4H)-one Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,4-benzoxazin-3(4H)-one scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in anticoagulants, antimicrobials, and TRPV1 antagonists. Its utility stems from a unique balance of thermodynamic stability and synthetic versatility . Unlike its naturally occurring hydroxamic acid congeners (e.g., DIMBOA), which are thermodynamically unstable and prone to ring contraction, the synthetic 3-one core exhibits remarkable hydrolytic and thermal resilience. This guide analyzes the thermodynamic parameters governing this stability, the mechanistic underpinnings of its degradation, and the practical implications for drug design.

Molecular Architecture & Electronic Properties

The Core Scaffold

The 2H-1,4-benzoxazin-3(4H)-one system consists of a benzene ring fused to a heterocylic oxazine ring containing a lactam functionality. The thermodynamic stability of this system is heavily influenced by the lactam-lactim tautomerism and the electronic delocalization across the amide bond.

  • Aromaticity: The fusion with the benzene ring stabilizes the heterocycle via conjugation.

  • Lactam Dominance: In aqueous and polar environments, the lactam (keto) tautomer is thermodynamically favored over the lactim (enol) form by approximately 3–5 kcal/mol, driven by the strong N–H and C=O bond energies relative to N=C and O–H.

Tautomeric Equilibrium

Understanding the tautomeric state is critical for predicting solubility, permeability, and receptor binding. While the lactam form predominates in solution (


), the lactim form is accessible as a transition state for O-alkylation reactions and specific enzymatic binding events.

Figure 1: Lactam-Lactim Tautomerism (See Visualization Section for Diagram)

Thermodynamic Stability Profile

Hydrolytic Stability: The Synthetic vs. Natural Dichotomy

A critical distinction must be made between the synthetic core and naturally occurring derivatives.

A. Synthetic Core (2H-1,4-benzoxazin-3(4H)-one)

The unsubstituted core is kinetically and thermodynamically stable across a broad pH range (pH 2–9).

  • Acidic Conditions: Protonation of the carbonyl oxygen is required for hydrolysis, but the resonance stabilization of the amide bond raises the activation energy for nucleophilic attack by water.

  • Basic Conditions: Deprotonation of the amide nitrogen (

    
    ) creates a stable anion, resisting ring opening at physiological temperatures.
    
B. Natural Hydroxamic Acids (e.g., DIMBOA)

In contrast, derivatives like DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) are thermodynamically unstable .

  • Degradation Pathway: They undergo a spontaneous ring contraction to form benzoxazolinones (e.g., MBOA).[1]

  • Thermodynamic Driver: The release of formic acid (or CO2 equivalent) provides a massive entropic gain, driving the reaction forward (

    
    ).
    
  • Kinetics: The half-life (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) of DIMBOA is approximately 5.3 hours at pH 6.75 (28°C).[2]
    
Thermal Stability

Calorimetric studies (DSC/TGA) indicate high thermal resilience for the core scaffold.

  • Melting Point: 173–175 °C (Lit.).[3]

  • Decomposition: Significant thermal decomposition typically requires temperatures >200 °C, making the scaffold compatible with high-temperature synthetic steps (e.g., microwave-assisted synthesis).

Visualizations

Degradation Pathway of Unstable Hydroxamic Acid Derivatives

The following diagram illustrates the thermodynamic instability of natural derivatives (DIMBOA) leading to ring contraction, a pathway not typically seen in the stable synthetic core.

DIMBOA_Degradation Fig 2: Thermodynamic degradation of DIMBOA to MBOA via ring contraction. DIMBOA DIMBOA (Hydroxamic Acid) Intermediate Open Ring Intermediate DIMBOA->Intermediate Hydrolysis (k1) MBOA MBOA (Benzoxazolinone) Intermediate->MBOA Rearrangement (Fast) Formic Formic Acid (Byproduct) Intermediate->Formic Elimination

Experimental Workflow for Stability Assessment

Standardized workflow for determining the thermodynamic stability limits of new derivatives.

Stability_Workflow Fig 3: Decision tree for assessing thermodynamic vs. metabolic stability. Start New Derivative Synthesis Screen Rapid pH Screen (pH 2, 7.4, 10) Start->Screen Decision Degradation > 5%? Screen->Decision FullProfile Full pH-Rate Profile (pH 1-12, 5 temps) Decision->FullProfile Yes Metabolic Microsomal Stability (S9 Fraction) Decision->Metabolic No (Stable) Output Thermodynamic Parameters (Ea, ΔH‡, t1/2) FullProfile->Output Metabolic->Output

Experimental Protocols

Protocol 1: pH-Rate Profile Determination

Purpose: To determine the pseudo-first-order rate constants (


) for hydrolysis at varying pH levels.
  • Buffer Preparation: Prepare 50 mM phosphate (pH 2–12) and borate buffers with constant ionic strength (

    
     M with KCl).
    
  • Stock Solution: Dissolve the derivative in acetonitrile or DMSO (1 mg/mL).

  • Incubation:

    • Add 10 µL of stock to 990 µL of pre-warmed buffer (37 °C, 50 °C, 70 °C).

    • Seal in HPLC vials to prevent evaporation.

  • Sampling: Inject samples onto RP-HPLC (C18 column) at time points

    
     hours.
    
  • Analysis:

    • Plot

      
       vs. time.
      
    • Slope =

      
      .
      
    • Calculate Activation Energy (

      
      ) using the Arrhenius plot (
      
      
      
      vs.
      
      
      ).
Protocol 2: Differential Scanning Calorimetry (DSC)

Purpose: To assess solid-state thermal stability and polymorphism.

  • Sample: Weigh 2–5 mg of dried compound into an aluminum pan.

  • Reference: Empty crimped aluminum pan.

  • Ramp: Heat from 30 °C to 300 °C at 10 °C/min under nitrogen purge (50 mL/min).

  • Criteria:

    • Sharp endotherm = Melting point (

      
      ).
      
    • Broad exotherm/endotherm post-melt = Decomposition (

      
      ).
      
    • Pass Criteria:

      
       ensures a safe window for melt processing.
      

Impact on Drug Development

Bioisosterism & Solubility

The 1,4-benzoxazin-3-one core acts as a bioisostere for quinazolinones and coumarins.

  • H-Bonding: The lactam N-H serves as a hydrogen bond donor, while the carbonyl and ether oxygen serve as acceptors.

  • Solubility: The core is moderately lipophilic (

    
    ). Introduction of polar groups at the N4 or C6 positions is often required to improve aqueous solubility for oral dosing.
    
Metabolic Stability

While thermodynamically stable, the scaffold is susceptible to metabolic oxidation.

  • CYP450 Sites: The aromatic ring (positions 6 and 7) and the methylene group (position 2) are primary sites for hydroxylation.

  • Mitigation: Blocking these sites with fluorine or methyl groups (e.g., 6-fluoro-2-methyl derivatives) significantly enhances metabolic half-life without compromising thermodynamic stability.

Data Comparison: Derivative Stability
Compound ClassStructurepH 7.4 Stability (

)
Thermal Limit (

)
Primary Instability Mode
Synthetic Core 2H-1,4-benzoxazin-3(4H)-one> 30 days> 250 °COxidation (slow)
Hydroxamic Acid DIMBOA~5.3 hours< 100 °CRing Contraction
N-Alkylated 4-Methyl-1,4-benzoxazin-3-one> 60 days> 280 °CNone (Highly Stable)
Hemiacetal 2-Hydroxy-1,4-benzoxazin-3-one~24 hours~140 °CDehydration/Oxidation

References

  • Matos, M. A. R., et al. (2006).[3] Calorimetric and computational study of 2H-1,4-benzoxazin-3(4H)-one and of related species. Molecular Physics, 104(12), 1833-1841.[3] Link

  • Macías, F. A., et al. (2005). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA). Journal of Agricultural and Food Chemistry, 53(3), 554-561. Link

  • Woodward, M. D., et al. (1978). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. Plant Physiology, 61(5), 796–802. Link

  • Ilas, J., et al. (2008). Novel potent and selective thrombin inhibitors based on a central 1,4-benzoxazin-3(4H)-one scaffold. Journal of Medicinal Chemistry, 51(9), 2863-2867. Link

  • Frey, M., et al. (2009). The benzoxazinoid pathway: one of the maize secondary defense systems. Phytochemistry, 70(15-16), 1645-1651. Link

Sources

A Technical Guide to the Determination of Organic Solvent Solubility for 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) or lead compound is a critical physicochemical parameter that profoundly influences its downstream developability, formulation, and bioavailability. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and agrochemical research. While specific solubility data for this precise molecule is not widely published, this document outlines the core theoretical principles and provides a detailed, validated experimental protocol—the equilibrium shake-flask method—to enable researchers to generate high-quality, reliable data. The causality behind experimental choices, data interpretation, and proper presentation are discussed to ensure scientific rigor.

Introduction: The Benzoxazinone Core and the Importance of Solubility

6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. This scaffold is of significant interest in drug discovery and agricultural science, with derivatives exhibiting a wide range of biological activities.[1][2] The developability of such a compound is fundamentally dependent on its solubility profile across a range of solvents, from polar aqueous media to nonpolar organic solvents used in synthesis and purification.

A comprehensive understanding of solubility is paramount for:

  • Chemical Synthesis: Selecting appropriate solvents for reaction, work-up, and crystallization.

  • Pharmacology & Drug Delivery: Ensuring sufficient solubility for in vitro assays and developing suitable formulations (e.g., oral, intravenous).

  • Toxicology: Preparing solutions for safety and toxicity studies.[3]

Physicochemical Profile of the Target Compound and Its Analogs

Direct experimental data for 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one is scarce in public literature. However, we can infer its likely behavior by examining its structural features and the known properties of its parent analog, 6-chloro-2H-1,4-benzoxazin-3(4H)-one (CAS: 7652-29-1).[1][4]

  • Molecular Weight: 183.59 g/mol (for the unmethylated analog).[1][4]

  • Melting Point: 212-218 °C.[1] This high melting point suggests a stable crystal lattice with significant intermolecular forces, primarily N-H···O hydrogen bonds, as confirmed by crystal structure analysis.[2] High crystal lattice energy is a significant barrier to dissolution that must be overcome by solvent-solute interactions, often leading to lower solubility.

  • Key Structural Features:

    • Polar Groups: A lactam (cyclic amide) and an ether linkage contribute polarity and hydrogen bonding potential (the N-H is a donor, the C=O and ether oxygen are acceptors).

    • Nonpolar Groups: A chlorinated benzene ring provides a hydrophobic surface.

    • Influence of Methyl Groups: The two methyl groups in the target compound, compared to its analog, will increase its molecular weight and lipophilicity (hydrophobicity), which would typically decrease solubility in highly polar solvents like water but may increase it in solvents of intermediate or low polarity.

Theoretical Foundations of Solubility

Solubility is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamics of dissolution.[5][6][7] A solute dissolves in a solvent when the overall Gibbs free energy of the system decreases. This process can be conceptually broken down into three steps:

  • Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Overcoming Solvent-Solvent Interactions: Energy is required to create a cavity in the solvent for the solute molecule.

  • Forming Solute-Solvent Interactions: Energy is released when the solute molecule is solvated.

A favorable dissolution process occurs when the energy released in step 3 is comparable to or greater than the energy required for steps 1 and 2.

The choice of solvent is therefore critical. Solvent properties that dictate their dissolving power include:

  • Polarity: Measured by the dielectric constant, polarity determines a solvent's ability to solvate polar solutes and ions.[6][8] Solvents are broadly classified as:

    • Polar Protic: (e.g., Water, Ethanol, Methanol) Contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. They are effective at dissolving polar solutes with similar capabilities.

    • Polar Aprotic: (e.g., DMSO, Acetone, Acetonitrile) Possess a large dipole moment but lack O-H or N-H bonds. They are good H-bond acceptors but not donors.

    • Nonpolar: (e.g., Hexane, Toluene, Dichloromethane) Have low dielectric constants and cannot engage in strong hydrogen bonding. They dissolve nonpolar, lipophilic solutes.[6][7]

The structure of 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one, with its mix of polar (lactam) and nonpolar (chlorinated aromatic ring, methyl groups) features, suggests it will exhibit limited solubility in the extremes (water, hexane) and likely find optimal solubility in solvents of intermediate polarity like acetone or ethyl acetate.

Caption: Interplay of factors governing the solubility of a solid compound.

A Validated Protocol for Experimental Solubility Determination

To generate reliable and reproducible data, a standardized methodology is essential. The Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility and is recommended by regulatory bodies like the OECD.[9][10][11] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium, the undissolved solid is separated, and the concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical technique.[9]

Step-by-Step Experimental Workflow

Step 1: Preparation

  • Solute: Ensure the 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one is of high purity (≥97%). Purity should be confirmed by HPLC and/or NMR. The solid form (polymorph) should be consistent across all experiments.

  • Solvents: Use high-purity, analytical grade (or HPLC grade) solvents.

  • Apparatus: Use clean, dry glass vials with screw caps (e.g., 4 mL or 8 mL vials). A temperature-controlled orbital shaker or rotator is required.

Step 2: Sample Addition

  • Add an excess amount of the solid solute to each vial. "Excess" means enough solid will visibly remain undissolved at the end of the experiment. A starting point is to add ~10-20 mg of the compound to 1-2 mL of solvent.

Step 3: Equilibration

  • Tightly cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

  • The time required to reach equilibrium can vary significantly. A typical duration is 24 to 48 hours.[9] To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 36h, 48h); equilibrium is confirmed when the measured concentration no longer increases.

Step 4: Phase Separation

  • Once equilibration is complete, remove the vials from the shaker and allow the excess solid to settle.

  • It is critical to separate the saturated solution from the undissolved solid without altering the equilibrium. The best practice is to withdraw a sample of the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean vial. Alternatively, high-speed centrifugation can be used to pellet the solid before carefully removing the supernatant.

Step 5: Analysis of the Saturated Solution

  • Immediately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to prevent precipitation and bring the concentration into the linear range of the analytical instrument.

  • Quantify the concentration of the compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[9][12]

    • A calibration curve must be prepared using standard solutions of the compound of known concentrations.

    • The concentration of the diluted sample is determined from the calibration curve.

    • The final solubility value is calculated by multiplying the measured concentration by the dilution factor.

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Prep_Solute High Purity Solute Add_Excess Add Excess Solid to Solvent Prep_Solute->Add_Excess Prep_Solvent Analytical Grade Solvent Prep_Solvent->Add_Excess Equilibrate Equilibrate (e.g., 24-48h at 25°C) Add_Excess->Equilibrate Separate Phase Separation (Filter or Centrifuge) Equilibrate->Separate Dilute Dilute Supernatant Separate->Dilute Analyze Quantify by HPLC/UV Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: Standard workflow for the Shake-Flask solubility determination method.

Data Presentation and Interpretation

Solubility data should be reported in standard units for easy comparison. The most common units are mass/volume (mg/mL or µg/mL) and molarity (mol/L or mmol/L). All data should be presented with the corresponding temperature at which the measurement was performed.

Example Data Table (Illustrative)

The following table presents a hypothetical but chemically reasonable solubility profile for 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one based on the principles of polarity. This is illustrative data and must be determined experimentally.

SolventSolvent TypeDielectric Constant (approx.)Illustrative Solubility (mg/mL) at 25°C
HexaneNonpolar1.9< 0.01
TolueneNonpolar2.40.5
DichloromethaneNonpolar9.15.0
Ethyl AcetatePolar Aprotic6.08.0
AcetonePolar Aprotic2115.0
Ethanol (95%)Polar Protic252.5
Dimethyl Sulfoxide (DMSO)Polar Aprotic47> 50
WaterPolar Protic80< 0.01

Conclusion

References

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • European Commission. A.8. PARTITION COEFFICIENT. [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds - Chemistry. [Link]

  • KREATiS. High-accuracy water solubility determination using logK. [Link]

  • PubChem. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. [Link]

  • OECD. Test No. 105: Water Solubility. [Link]

  • PubMed. (1990). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. [Link]

  • Omics Online. How Polarity Influences Chemical Reactions and Intermolecular Forces. [Link]

  • PMC. The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. [Link]

  • PMC. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. [Link]

  • RSC Publishing. (2025, August 11). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. [Link]

  • NTIS. Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]

  • EPA. Part 5: CHEMICAL-SPECIFIC PARAMETERS. [Link]

Sources

A Technical Guide to the Predicted Agrochemical Properties and Evaluation of 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 1,4-benzoxazin-3(4H)-one scaffold is a cornerstone in agrochemical research, originating from naturally occurring plant defense compounds and evolving into potent synthetic herbicides.[1] This technical guide provides a comprehensive overview of the predicted agrochemical properties of a specific, novel derivative: 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one. While direct experimental data for this precise molecule is not yet prevalent in public literature, this document synthesizes information from closely related analogs and the broader benzoxazinone class to construct a predictive framework for its synthesis, mechanism of action, herbicidal efficacy, and environmental profile. We will delve into the causal relationships behind experimental design and analytical validation, offering field-proven insights for researchers and development professionals aiming to explore this promising herbicidal candidate.

Introduction to the Benzoxazinone Class

Benzoxazinoids are a class of heterocyclic compounds found naturally in many gramineous plants, including important crops like maize, wheat, and rye.[1][2] In these plants, they function as allelochemicals, providing defense against insects, microbes, and competing flora.[1] The natural compounds, such as DIBOA and DIMBOA, exist as stable glucosides.[1] Upon tissue damage by pests or pathogens, β-glucosidases hydrolyze these precursors into unstable, toxic aglycones that exert their defensive effects.[1]

Chemical Profile and Synthetic Strategy

A robust and scalable synthetic route is paramount for the development of any new agrochemical. Based on established methodologies for substituted benzoxazinones, a practical synthesis for 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one can be proposed.

Chemical Identity:

  • IUPAC Name: 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

  • Molecular Formula: C₁₀H₁₀ClNO₂

  • Molecular Weight: 211.64 g/mol

  • Structure:

    
    
    
Proposed Synthetic Pathway

The most direct approach involves the cyclization of a substituted 2-aminophenol with a chloroacetylating agent, followed by intramolecular condensation. A similar synthesis has been successfully used for 6-chloro-2H-1,4-benzoxazin-3(4H)-one.[7]

Protocol 2.1: Synthesis of 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

  • Step 1: N-Acylation. To a stirred solution of 2-amino-5-chloro-3,4-dimethylphenol (1.0 eq) and a mild base such as sodium bicarbonate (2.5 eq) in a suitable solvent like ethyl acetate, add chloroacetyl chloride (1.2 eq) dropwise at 0-5 °C. The causality here is the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acid chloride.

  • Step 2: Monitoring. Allow the reaction to warm to room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting aminophenol is consumed.

  • Step 3: Work-up. Upon completion, quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.

  • Step 4: Cyclization. Dry the organic layer over anhydrous sodium sulfate, filter, and add a stronger base such as potassium carbonate (2.0 eq).[7] Heat the mixture to reflux. This base promotes the intramolecular Williamson ether synthesis, where the phenoxide ion displaces the chloride on the adjacent N-acetyl group to form the heterocyclic ring.

  • Step 5: Isolation and Purification. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a solvent system like ethanol/water to yield the pure 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one.

  • Step 6: Characterization. Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Synthesis_Workflow start 2-amino-5-chloro- 3,4-dimethylphenol intermediate N-(5-chloro-2-hydroxy- 4,6-dimethylphenyl) -2-chloroacetamide start->intermediate N-Acylation reagent1 Chloroacetyl Chloride + NaHCO₃ reagent1->start product 6-chloro-5,7-dimethyl- 2H-1,4-benzoxazin-3(4H)-one intermediate->product Intramolecular Cyclization reagent2 Potassium Carbonate (Reflux) reagent2->intermediate

Caption: Proposed two-step synthesis of the title compound.

Postulated Mechanism of Action: PPO Inhibition

Many highly active synthetic herbicides derived from the benzoxazinone scaffold, such as the commercial product flumioxazin, function as inhibitors of the enzyme protoporphyrinogen oxidase (PPO).[6][8] It is highly probable that 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one shares this mechanism.

PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathway in plants. It catalyzes the oxidation of protoporphyrinogen IX (Proto IX-gen) to protoporphyrin IX (Proto IX).[8]

The Cascade of Phytotoxicity:

  • Inhibition: The herbicide molecule binds to the active site of the PPO enzyme, blocking access for the natural substrate, Proto IX-gen.

  • Accumulation: This blockage causes Proto IX-gen to accumulate and diffuse out of its normal location within the plastid.

  • Aberrant Oxidation: In the cytoplasm, non-enzymatic oxidation of Proto IX-gen to Proto IX occurs.

  • Photosensitization: The resulting Proto IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly destructive singlet oxygen (¹O₂), a reactive oxygen species (ROS).

  • Cellular Damage: The singlet oxygen initiates a cascade of lipid peroxidation, destroying cell membranes. This leads to rapid loss of membrane integrity, leakage of cellular contents, and ultimately, cell death, which manifests as necrosis and desiccation of the plant tissue.[8]

PPO_Inhibition_Pathway cluster_plastid Plastid ProtoGen Protoporphyrinogen IX (Proto IX-gen) PPO PPO Enzyme ProtoGen->PPO Blocked Accumulation Proto IX-gen (Accumulates & Leaks) ProtoGen->Accumulation Pathway Blocked ProtoIX_plastid Protoporphyrin IX (Proto IX) PPO->ProtoIX_plastid Normal Path Chlorophyll Chlorophyll ProtoIX_plastid->Chlorophyll Herbicide Benzoxazinone Herbicide Herbicide->PPO Inhibits ProtoIX_cyto Proto IX (Cytoplasm) Accumulation->ProtoIX_cyto Non-enzymatic Oxidation ROS Reactive Oxygen Species (¹O₂) ProtoIX_cyto->ROS Light + O₂ Damage Lipid Peroxidation & Membrane Damage ROS->Damage Death Cell Death Damage->Death

Caption: The herbicidal mechanism via PPO enzyme inhibition.

Predicted Herbicidal Spectrum and Selectivity

The efficacy of a herbicide is defined by its spectrum of controlled weeds and its safety to the desired crop. Based on analogs, 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one is predicted to be a broad-spectrum herbicide with potent activity.

Table 1: Predicted Pre-Emergence Herbicidal Efficacy
Weed SpeciesCommon NamePredicted Control at 150 g a.i./ha
Abutilon theophrastiVelvetleaf>95%
Amaranthus retroflexusRedroot Pigweed>95%
Chenopodium albumCommon Lambsquarters>90%
Digitaria sanguinalisLarge Crabgrass80-90%
Setaria faberiGiant Foxtail75-85%
Crop Species Predicted Injury
Zea maysMaize (Corn)<10%
Triticum aestivumWheat<10%

Note: The data presented is predictive and requires experimental validation.

Experimental Protocol: Herbicidal Screening

To validate the predicted activity, a standardized greenhouse bioassay is essential. This protocol ensures reproducibility and provides a self-validating system through the use of appropriate controls.

Protocol 5.1: Greenhouse Pre-Emergence Herbicidal Bioassay

  • Soil Preparation: Use a sandy loam soil, sterilized to eliminate confounding microbial or seed factors. Fill 10 cm x 10 cm pots with the prepared soil.

  • Seeding: Plant seeds of selected weed species (e.g., A. theophrasti, D. sanguinalis) and crop species (e.g., Z. mays, T. aestivum) at a depth of 1.5 cm.

  • Treatment Application:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant.

    • Create a dilution series to achieve application rates of 0, 37.5, 75, and 150 g of active ingredient per hectare (g a.i./ha). The '0' rate serves as the untreated control.

    • Apply the solutions evenly to the soil surface of the pots using a calibrated track sprayer to simulate field application.

  • Incubation: Place the treated pots in a greenhouse with controlled conditions (e.g., 25/20 °C day/night temperature, 14-hour photoperiod, and adequate moisture).

  • Evaluation: At 14 and 21 days after treatment (DAT), visually assess herbicidal injury as a percentage of control (0% = no effect, 100% = complete plant death) compared to the untreated control.

  • Data Analysis: At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70 °C for 72 hours, and weigh it. Calculate the percent reduction in biomass relative to the untreated control. Use this data to determine the dose required for 50% inhibition (GR₅₀).

Screening_Workflow cluster_prep Preparation cluster_app Application & Incubation cluster_eval Evaluation A1 Prepare Soil A2 Plant Seeds (Weeds & Crops) A1->A2 A3 Prepare Herbicide Dilutions A2->A3 B1 Apply Treatments (Track Sprayer) A3->B1 B2 Incubate in Greenhouse B1->B2 C1 Visual Injury Rating (14 & 21 DAT) B2->C1 C2 Biomass Harvest (21 DAT) C1->C2 C3 Data Analysis (GR₅₀ Calculation) C2->C3

Caption: Workflow for a standard herbicidal screening bioassay.

Environmental Fate and Ecotoxicology

A critical aspect of modern agrochemical development is understanding a compound's environmental behavior to ensure it does not pose an undue risk.[9] Key processes governing environmental fate include degradation (microbial and chemical) and mobility (soil sorption).[10]

  • Biodegradation: Natural benzoxazinones are known to be readily biodegradable in soil.[11][12] It is expected that synthetic analogs will also be degraded by soil microorganisms, which utilize the compound as a carbon source.[10] The half-life (DT₅₀) in soil is a key metric; a shorter half-life indicates lower persistence.

  • Mobility: The compound's tendency to bind to soil particles (measured by the K_oc_ value) will determine its potential to leach into groundwater. The chloro- and dimethyl-substituents will likely increase its hydrophobicity compared to natural benzoxazinones, suggesting moderate to strong binding to soil organic matter and thus, low leaching potential.

  • Ecotoxicology: To ensure safety to non-target organisms, ecotoxicological testing against representative aquatic species (e.g., water flea Daphnia magna, green algae Pseudokirchneriella subcapitata) and terrestrial organisms (e.g., earthworms, bees) is required.[13]

Table 2: Predicted Environmental Fate Parameters
ParameterDefinitionPredicted ValueSignificance
Aerobic Soil DT₅₀Time for 50% degradation in soil15 - 45 daysNon-persistent
K_oc_Soil Organic Carbon-Water Partitioning Coeff.500 - 1500 L/kgLow to moderate mobility
Hydrolysis DT₅₀ (pH 7)Time for 50% degradation in water> 1 yearStable to hydrolysis
Photolysis DT₅₀ (Water)Time for 50% degradation by light5 - 20 daysModerate photodegradation

Note: The data presented is predictive and requires experimental validation according to standardized guidelines (e.g., OECD).

Analytical Methodologies

Accurate quantification of the active ingredient in various matrices is essential for research, development, and regulatory purposes. A standard analytical workflow would involve extraction followed by chromatographic analysis.

Protocol 7.1: Quantification in Soil Samples

  • Extraction: Extract a known weight of soil (e.g., 50 g) with an appropriate organic solvent mixture, such as acetonitrile/water, using a mechanical shaker. The choice of solvent is critical for efficiently desorbing the analyte from soil particles.

  • Cleanup: For complex matrices, a solid-phase extraction (SPE) step may be required. Pass the crude extract through an SPE cartridge (e.g., C18) to remove interfering compounds.

  • Analysis: Concentrate the final extract and analyze it using High-Performance Liquid Chromatography (HPLC) with a UV detector or, for higher sensitivity and confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]

  • Validation: The method must be validated for linearity, accuracy (recovery), precision, and limit of quantification (LOQ) to ensure data reliability.

Conclusion and Future Directions

Based on a comprehensive analysis of the benzoxazinone chemical class, 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one is predicted to be a potent, PPO-inhibiting herbicide with a broad weed control spectrum and potential for selectivity in major crops. Its predicted environmental fate profile appears favorable, with low persistence and mobility.

This guide provides the foundational knowledge and experimental frameworks necessary for its practical evaluation. The next steps for any research program would be to execute the proposed synthesis and systematically validate the predicted herbicidal activity, crop safety, environmental fate, and toxicological profiles through rigorous experimental testing. The insights provided herein should serve as a valuable roadmap for scientists and researchers in the ongoing quest for innovative and sustainable crop protection solutions.

References

  • SciSpace. (2016). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses.
  • PMC. (n.d.). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one.
  • ResearchGate. (2025). Soil biodegradation of a benzoxazinone analog proposed as a natural products-based herbicide.
  • Wiley Online Library. (2025). Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors.
  • ResearchGate. (n.d.). Benzoxazinone degradation products discussed in this study.
  • USDA. (n.d.). ENVIRONMENTAL FATE AND AQUATIC IMPACTS OF HEXAZINONE APPLIED AT A HIGH RATE FOR PLANTING SITE PREPARATION.
  • MDPI. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control.
  • ACS Publications. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS).
  • Chem-Impex. (n.d.). 6-Chloro-(2H-1,4-benzoxazine-3(4H-one.
  • Agronomy.org. (1991). Environmental Fate of a Herbicide: An Industrialist's Perspective.
  • PubMed. (2006). Ecotoxicological effects of benzoxazinone allelochemicals and their metabolites on aquatic nontarget organisms.
  • PubChem - NIH. (n.d.). Flumioxazin.
  • PubMed. (2005). Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1][15]oxazin-6-yl)isoindoline-1,3-diones. Available at:

  • ResearchGate. (n.d.). Analytical methods for determination of benzodiazepines. A short review.

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Methodological & Application

Application Notes and Protocols: A Guide to Reaction Conditions for Benzoxazinone Ring Closure

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzoxazinones are a vital class of bicyclic N,O-heterocyclic compounds that form the structural core of numerous molecules with significant applications across various scientific domains.[1] In medicinal chemistry, the benzoxazinone scaffold is present in drugs exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and neuroprotective properties.[2] Beyond pharmaceuticals, their derivatives are utilized as agrochemicals and in the development of advanced functional polymers and optoelectronic materials.[1][3]

The efficacy and novelty of molecules built upon this framework are directly tied to the efficiency and versatility of the synthetic methods used for their construction. The formation of the benzoxazinone ring, a process of intramolecular cyclization, is the cornerstone of their synthesis. Over the years, synthetic strategies have evolved from classical dehydration reactions requiring harsh conditions to sophisticated transition-metal-catalyzed and photocatalytic methods that offer mild conditions, broad substrate scope, and high functional group tolerance.[1][4]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the primary reaction conditions for benzoxazinone ring closure. Moving beyond a simple recitation of procedures, this document delves into the mechanistic rationale behind different synthetic choices, offers detailed, field-proven protocols, and presents comparative data to aid in method selection. Our objective is to equip the modern chemist with the knowledge to not only replicate these methods but also to innovate upon them.

Chapter 1: Classical Dehydrative Cyclization of N-Acyl Anthranilic Acids

The most traditional and direct route to 2-substituted-4H-3,1-benzoxazin-4-ones is the intramolecular cyclodehydration of N-acyl anthranilic acids. This approach relies on removing a molecule of water to facilitate ring closure. The choice of dehydrating agent is critical and directly influences reaction conditions, efficiency, and substrate compatibility.

Causality Behind Experimental Choices

The core principle involves the activation of the carboxylic acid moiety of the N-acyl anthranilic acid, making it susceptible to nucleophilic attack by the amide oxygen. Classical methods often employ aggressive reagents that function as both activator and dehydrating agent.

  • Acetic Anhydride: This is a powerful and inexpensive dehydrating agent. It reacts with the carboxylic acid to form a mixed anhydride, a highly activated intermediate. The subsequent intramolecular nucleophilic attack by the amide oxygen is rapid, leading to the benzoxazinone ring and acetic acid as a byproduct.[5] However, the high temperatures often required can limit its use with sensitive functional groups.[6]

  • Cyanuric Chloride (TCT): In combination with DMF, cyanuric chloride forms a Vilsmeier-type reagent. This complex efficiently activates the carboxylic acid under much milder conditions than acetic anhydride.[7] This method is advantageous for substrates that cannot tolerate high heat or strongly acidic conditions, offering higher yields and cleaner reactions in many cases.[1][4]

G cluster_0 General Workflow: Dehydrative Cyclization A Anthranilic Acid B Acylation (e.g., Acyl Chloride, Base) A->B Step 1 C N-Acyl Anthranilic Acid (Intermediate) B->C D Dehydrative Cyclization (e.g., Acetic Anhydride or TCT/DMF) C->D Step 2 E 2-Substituted-4H-3,1-benzoxazin-4-one D->E F Purification (Recrystallization or Chromatography) E->F Step 3 G Final Product F->G

Caption: General workflow for classical benzoxazinone synthesis.

Protocol 1.1: Acetic Anhydride Mediated Cyclization

This protocol describes a general procedure for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones from the corresponding N-acyl anthranilic acids using acetic anhydride.[5][8]

Materials:

  • N-acyl anthranilic acid derivative (1.0 eq)

  • Acetic anhydride (5-10 eq)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Filtration apparatus

Procedure:

  • Place the N-acyl anthranilic acid (1.0 eq) into a round-bottom flask.

  • Add acetic anhydride (5-10 eq).

  • Heat the mixture to reflux (typically 120-140 °C) and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product and hydrolyze excess acetic anhydride.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol or a hexane/ethyl acetate mixture to remove impurities.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Protocol 1.2: Cyanuric Chloride/DMF Mediated Cyclization

This protocol provides a milder alternative using cyanuric chloride (TCT) and is suitable for more sensitive substrates.[1][4]

Materials:

  • N-acyl anthranilic acid derivative (1.0 eq)

  • Cyanuric chloride (TCT) (0.5 eq)

  • N,N-Dimethylformamide (DMF) (catalytic to 1.0 eq)

  • Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous acetonitrile or dichloromethane (solvent)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the N-acyl anthranilic acid (1.0 eq) and triethylamine (2.0-3.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • In a separate flask, dissolve cyanuric chloride (0.5 eq) in a minimal amount of DMF.

  • Slowly add the TCT/DMF solution to the stirred solution of the N-acyl anthranilic acid at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzoxazinone.

Data Summary: Classical Methods
MethodReagent/CatalystSolventTemperatureTypical TimeYield RangeKey Advantages/Disadvantages
Acetic Anhydride Acetic AnhydrideNeat or High-Boiling Solvent120-140 °C1-3 h60-90%Adv: Inexpensive, simple. Disadv: Harsh conditions, limited functional group tolerance.[5]
Cyanuric Chloride TCT / DMF / TEAAcetonitrile, DCM0 °C to RT2-6 h75-95%Adv: Mild conditions, high yields, good tolerance. Disadv: Requires anhydrous conditions, chromatography.[1][4]

Chapter 2: Transition-Metal Catalyzed Ring Closure

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzoxazinones are no exception. These methods provide access to diverse structures under mild conditions, often with superior functional group tolerance compared to classical approaches.[1][9]

Mechanistic Rationale

Transition metals like palladium, copper, and gold act as powerful catalysts by orchestrating unique bond-forming events that are otherwise inaccessible.

  • Palladium: Palladium catalysts are masters of cross-coupling and carbonylation reactions.[10] In one common strategy, a Pd(0) species undergoes oxidative addition into an aryl halide (e.g., o-bromoanilide). A carbonyl source (like CO gas or a surrogate) then inserts into the Aryl-Pd bond. The final step is a reductive elimination that forms the C-O bond of the benzoxazinone ring and regenerates the Pd(0) catalyst.[11]

  • Copper: Copper catalysts are cost-effective and particularly adept at C-N and C-O bond formation.[4] One elegant approach involves the copper-catalyzed decarboxylative coupling of anthranilic acids and α-keto acids. This process avoids the need for pre-functionalized starting materials and proceeds through an amidation followed by intramolecular cyclization.[1]

  • Gold: Gold catalysts are highly oxophilic and excel at activating alkynes toward nucleophilic attack. For benzoxazinone synthesis, a Gold(I) catalyst can coordinate to the alkyne of an N-(2-alkynyl)aryl amide, rendering it highly electrophilic and facilitating a 6-endo-dig cyclization by the amide oxygen to form the heterocyclic ring.[4]

G Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-CO-X Ar(CO)-Pd(II)-X(Ln) Ar-Pd(II)-X->Ar-Pd(II)-CO-X CO Insertion (+CO Source) Benzoxazinone Benzoxazinone Ar-Pd(II)-CO-X->Benzoxazinone Reductive Elimination Benzoxazinone->Pd(0)Ln Catalyst Regeneration Starting Material\n(o-haloanilide) Starting Material (o-haloanilide) Starting Material\n(o-haloanilide)->Ar-Pd(II)-X Oxidative Addition

Caption: Simplified catalytic cycle for Pd-catalyzed carbonylation.

Protocol 2.1: Palladium-Catalyzed Carbonylation with Paraformaldehyde

This protocol details the synthesis of benzoxazinones from N-(o-bromoaryl)amides using paraformaldehyde as a safe and convenient carbonyl source.[11]

Materials:

  • N-(o-bromoaryl)amide (1.0 eq)

  • Palladium(II) acetate [Pd(OAc)2] (2-5 mol%)

  • Xantphos (ligand) (3-6 mol%)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Paraformaldehyde (2.0 eq)

  • Anhydrous 1,4-dioxane (solvent)

  • Schlenk flask or sealed vial

Procedure:

  • To a Schlenk flask, add the N-(o-bromoaryl)amide (1.0 eq), Pd(OAc)2 (e.g., 3 mol%), Xantphos (e.g., 4.5 mol%), K2CO3 (2.0 eq), and paraformaldehyde (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 2.2: Copper-Catalyzed Decarboxylative Coupling

This one-pot procedure synthesizes 2-substituted benzoxazinones from readily available anthranilic acids and α-keto acids.[1]

Materials:

  • Anthranilic acid derivative (1.0 eq)

  • α-keto acid derivative (1.2 eq)

  • Copper(I) chloride (CuCl) (10 mol%)

  • Potassium persulfate (K2S2O8) (2.0 eq)

  • Acetonitrile (solvent)

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, combine the anthranilic acid (1.0 eq), α-keto acid (1.2 eq), CuCl (10 mol%), and K2S2O8 (2.0 eq).

  • Add acetonitrile as the solvent.

  • Stir the reaction mixture at 60 °C for 8-12 hours. Monitor progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Transition-Metal Catalyzed Methods
MethodCatalyst / LigandCarbonyl/Oxidant SourceKey ReactantsTemperatureYield Range
Pd-Carbonylation Pd(OAc)2 / XantphosParaformaldehydeN-(o-bromoaryl)amide100-120 °C70-95%
Cu-Decarboxylation CuClK2S2O8Anthranilic acid, α-keto acid60 °C51-87%
Au-Cyclization [Au(IPr)Cl]/AgSbF6N/AN-(2-alkynyl)aryl amide30 °C70-98%

Chapter 3: Modern Phosgene-Free and Alternative Strategies

Driven by the principles of green chemistry, recent research has focused on developing synthetic routes that avoid hazardous reagents and energy-intensive conditions. These methods often leverage novel activation modes, such as oxidative cascades or photocatalysis.

Conceptual Framework
  • Iodine-Catalyzed Oxidative Cascade: This strategy provides a metal-free approach to 2-arylbenzoxazinones.[1] Molecular iodine acts as a catalyst in a one-pot condensation of an anthranilic acid and an aldehyde. A stoichiometric oxidant, such as oxone, is used to drive the reaction through an imine intermediate, which then undergoes oxidative cyclization to form the final product. The process is economically and environmentally appealing.[1]

  • Visible-Light Photocatalysis: This cutting-edge approach uses light energy to drive chemical reactions under exceptionally mild conditions. A photocatalyst, upon absorbing visible light, becomes excited and can initiate a single-electron transfer (SET) process. In the context of benzoxazinone synthesis, this can be used for the decarboxylative condensation of anthranilic acids and α-keto acids at room temperature in the presence of air, completely avoiding metal catalysts and harsh oxidants.

G cluster_1 Workflow: Visible-Light Photocatalysis A Combine Reactants & Photocatalyst in Solvent B Irradiate with Visible Light (e.g., Blue LED) A->B C Reaction Progress (Monitor by TLC) B->C D Aqueous Workup C->D E Extraction & Drying D->E F Purification (Chromatography) E->F G Final Product F->G

Caption: General workflow for a photocatalytic synthesis.

Protocol 3.1: Visible-Light Photocatalytic Synthesis

This protocol outlines a green, one-pot synthesis of 2-aryl-4H-benzo[d][1][12]oxazin-4-ones using a photocatalyst.

Materials:

  • Anthranilic acid derivative (1.0 eq)

  • α-keto acid derivative (1.5 eq)

  • Eosin Y (photocatalyst) (1-2 mol%)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Clear reaction vial with stir bar

  • Blue LED light source (e.g., 460 nm)

Procedure:

  • To a clear glass vial, add the anthranilic acid (1.0 eq), α-keto acid (1.5 eq), and Eosin Y (1-2 mol%).

  • Add DMSO as the solvent and a magnetic stir bar.

  • Keep the vial open to the air (or use an air-filled balloon).

  • Position the vial approximately 2-5 cm from the blue LED light source and begin vigorous stirring. Use a small fan to maintain room temperature.

  • Irradiate the mixture for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product via flash column chromatography on silica gel.

Chapter 4: Troubleshooting and Optimization

Even with robust protocols, challenges can arise. This section provides guidance on common issues encountered during benzoxazinone synthesis.[4]

ProblemPotential CauseSuggested Solution
Low or No Product Yield Inactive Catalyst: Particularly for metal-catalyzed reactions, the catalyst may be old or deactivated by air/moisture.Use a fresh batch of catalyst. For air-sensitive reactions, ensure proper inert atmosphere techniques (e.g., Schlenk line, glovebox).
Poor Starting Material Quality: Anthranilic acids can degrade over time.Purify starting materials before use (e.g., recrystallization).
Reaction Stalls / Incomplete Insufficient Catalyst Loading: The catalyst may not be present in a high enough concentration to drive the reaction to completion.Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).
Deactivating Side Reactions: Water can hydrolyze the benzoxazinone ring.[6]Ensure all reagents and solvents are anhydrous, especially for methods using dehydrating agents or moisture-sensitive catalysts.
Formation of Side Products Dimerization/Polymerization: Can occur under harsh thermal conditions.Switch to a milder method (e.g., from acetic anhydride to TCT or a catalytic method). Lower the reaction temperature.
Difficult Purification Oily Product: The product fails to crystallize from the crude mixture.Try triturating the oil with a non-polar solvent (e.g., hexane) to induce crystallization. If that fails, column chromatography is necessary.
Co-eluting Impurities: Impurities have similar polarity to the product.Adjust the solvent system for chromatography (try different solvent mixtures, e.g., DCM/Methanol instead of Hexane/EtOAc). Consider a pre-purification wash or recrystallization.

Conclusion

The synthesis of the benzoxazinone ring is a mature yet continually evolving field in organic chemistry. This guide has traversed the landscape of synthetic methodologies, from the foundational dehydrative cyclizations to the sophisticated and mild conditions offered by transition-metal and visible-light catalysis. The choice of method is no longer dictated solely by availability but by a nuanced understanding of substrate tolerance, desired efficiency, and commitment to sustainable chemical practices.

For the modern researcher, the toolbox is rich and varied. Classical methods remain valuable for their simplicity and cost-effectiveness in large-scale synthesis of robust molecules. Transition-metal catalysis provides unparalleled control and versatility, enabling the construction of complex and delicately functionalized benzoxazinones. Looking forward, the rise of photocatalysis and other green methodologies signals a future where potent heterocyclic scaffolds can be assembled with minimal environmental impact. By understanding the principles, protocols, and potential pitfalls associated with each approach, scientists are well-equipped to advance the design and synthesis of next-generation pharmaceuticals, agrochemicals, and materials.

References

  • Title: Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cyclization of N‐Benzoyl Benzoxazinones - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review Source: National Center for Biotechnology Information URL: [Link]

  • Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance Source: MDPI URL: [Link]

  • Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization of N-Benzoyl Benzoxazinones Source: PubMed URL: [Link]

  • Title: Benzoxazinone synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Tetra-Substituted Trifluoromethyl-3,1- Benzoxazines by Transition-Metal-Catalyzed Decarboxyl Source: Wiley Online Library URL: [Link]

  • Title: Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization of N-Benzoyl Benzoxazinones Source: ResearchGate URL: [Link]

  • Title: Synthesis of heterocycles from benzoxazinones Source: ResearchGate URL: [Link]

  • Title: Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control Source: MDPI URL: [Link]

  • Title: Chemistry of 4H-3,1-Benzoxazin-4-ones Source: Modern Scientific Press URL: [Link]

  • Title: One-Pot, Three-Step Synthesis of Benzoxazinones via Use of the Bpin Group as a Masked Nucleophile Source: ACS Publications URL: [Link]

  • Title: One-Pot Green Synthesis of 4H-Benzo[d][1][12]oxazin-4-one Derivatives via Visible-Light Catalysis Source: Royal Society of Chemistry URL: [Link]

  • Title: Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1][12]oxazin-4-one and Quinazolin-4(3H)-one Source: ResearchGate URL: [Link]

  • Title: Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives Source: Organic Chemistry Research URL: [Link]

Sources

using 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the utilization of 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one as a critical synthetic intermediate in drug discovery, specifically focusing on the development of brain-permeable Kynurenine 3-Monooxygenase (KMO) inhibitors for neurodegenerative diseases.

Executive Summary & Scientific Context

The compound 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a highly specialized heterocyclic building block. While benzoxazinone cores are common in agrochemicals and pharmaceuticals, this specific substitution pattern—a chlorine atom at the C6 position flanked by methyl groups at the C5 and C7 positions—provides a unique steric and electronic profile.

In recent neuropharmacology advancements, this intermediate has been identified as the foundational scaffold for synthesizing potent inhibitors of Kynurenine 3-Monooxygenase (KMO) , an enzyme implicated in the pathogenesis of Huntington’s disease, Alzheimer’s disease, and Parkinson’s disease[1].

The Causality of the Scaffold

Dysregulation of the Kynurenine Pathway (KP) leads to the toxic accumulation of 3-hydroxykynurenine (3-HK). Inhibiting KMO shunts the pathway toward the production of neuroprotective kynurenic acid[1]. The 6-chloro-5,7-dimethyl-benzoxazinone core is not arbitrary; it acts as a bioisostere that mimics the natural substrate (kynurenine). The C6-chlorine and C5/C7-methyl groups provide optimal Van der Waals contacts within the hydrophobic pocket of the KMO active site, locking the enzyme in an inactive conformation and preventing catalytic turnover.

KynureninePathway TRP Tryptophan KYN Kynurenine TRP->KYN KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs HK3 3-Hydroxykynurenine (Neurotoxic) KYN->HK3 Catalyzed by KMO KMO Kynurenine 3-Monooxygenase (KMO) KMO->KYN INHIBITOR Compound 1 (from Benzoxazinone core) INHIBITOR->KMO Inhibition

Fig 1: The Kynurenine Pathway and mechanism of KMO inhibition by the synthesized derivative.

Pharmacological Profile of Synthesized Derivatives

To achieve central nervous system (CNS) penetration, the intermediate is first converted into a lipophilic prodrug (Prodrug 1b), which crosses the blood-brain barrier (BBB) and is subsequently hydrolyzed in the brain to the active KMO inhibitor (Compound 1)[1],[2].

CompoundStructural RoleKMO IC₅₀ (nM)BBB PenetranceIn Vivo Efficacy (3-HK Reduction)
Intermediate 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-oneN/A (Building Block)N/AN/A
Prodrug 1b Isopropyl ester derivative> 10,000 (Inactive)High (LogP optimized)High (Releases active drug in brain)
Compound 1 Acetic acid derivative~ 10 - 50 nM Low (Polar carboxylic acid)High (When delivered via Prodrug 1b)

Synthetic Workflow & Experimental Protocols

The transformation of the intermediate into the active drug relies on a highly controlled N-alkylation followed by a selective saponification.

SyntheticWorkflow SM 6-chloro-5,7-dimethyl-2H- 1,4-benzoxazin-3(4H)-one (Intermediate) STEP1 N-Alkylation NaH, DMF, 0°C to RT Isopropyl bromoacetate SM->STEP1 PRODRUG Prodrug 1b (Isopropyl Ester) [Brain Permeable] STEP1->PRODRUG STEP2 Saponification LiOH, THF/MeOH/H2O RT, 4h PRODRUG->STEP2 DRUG Compound 1 (Acetic Acid) [Active KMO Inhibitor] STEP2->DRUG

Fig 2: Synthetic workflow from the benzoxazinone intermediate to the active KMO inhibitor.

Protocol A: N-Alkylation to Synthesize Prodrug 1b

Objective: Alkylate the lactam nitrogen of 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one. Causality & Setup: The lactam nitrogen is weakly acidic (pKa ~14). Sodium Hydride (NaH) is utilized as a strong, non-nucleophilic base to generate the amide anion. The reaction is performed in anhydrous N,N-Dimethylformamide (DMF) to fully solvate the resulting sodium salt and stabilize the transition state of the subsequent Sₙ2 substitution with isopropyl bromoacetate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere to prevent moisture from quenching the NaH. Add 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq, 5.0 mmol) and dissolve in 25 mL of anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq, 7.5 mmol) in small portions. Validation: The reaction is self-validating at this stage; the evolution of H₂ gas confirms active deprotonation. Stir for 30 minutes until bubbling ceases.

  • Alkylation: Add isopropyl bromoacetate (1.2 eq, 6.0 mmol) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours. Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The product will elute higher (Rf ~0.6) than the starting lactam (Rf ~0.3) due to the loss of the hydrogen-bond donating N-H group.

  • Quenching & Workup: Cool the mixture back to 0 °C and quench by slowly adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers extensively with brine (5 × 30 mL). Causality: Multiple brine washes are critical to partition and remove residual DMF from the organic phase. Dry over anhydrous Na₂SO₄, filter, concentrate in vacuo, and purify via silica gel flash chromatography to yield Prodrug 1b.

Protocol B: Selective Saponification to Synthesize Compound 1

Objective: Hydrolyze the isopropyl ester of Prodrug 1b to yield the active carboxylic acid (Compound 1) without opening the benzoxazinone ring. Causality & Setup: Lithium hydroxide (LiOH) is selected over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This enhances electrophilicity, allowing for rapid hydrolysis at room temperature while leaving the internal lactam ring of the benzoxazinone core completely intact.

Step-by-Step Methodology:

  • Dissolution: Dissolve Prodrug 1b (1.0 eq, 3.0 mmol) in 15 mL of a THF/MeOH/H₂O (2:1:1 v/v/v) solvent mixture. Causality: This ternary system is mandatory. THF dissolves the lipophilic ester, water dissolves the LiOH, and MeOH acts as a phase-transfer homogenizer to create a single reactive phase.

  • Hydrolysis: Add LiOH monohydrate (3.0 eq, 9.0 mmol) to the solution. Stir at room temperature for 3-4 hours. Validation: Monitor via TLC (DCM:MeOH 9:1). The product will appear as a highly polar, baseline-hugging spot compared to the starting ester.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the volatile THF and MeOH, leaving only the aqueous layer containing the lithium carboxylate salt.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1M HCl. Validation: Acidification protonates the carboxylate, drastically reducing its aqueous solubility. A white precipitate (Compound 1) will immediately crash out of the solution.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual lithium salts, and dry under high vacuum for 12 hours to afford the active KMO inhibitor (Compound 1)[3].

References

  • Zhang, S., Sakuma, M., Deora, G. S., et al. (2019). A brain-permeable inhibitor of the neurodegenerative disease target kynurenine 3-monooxygenase prevents accumulation of neurotoxic metabolites. Communications Biology, 2(1), 271.[Link]

  • FlyBase Chemical Report. 2-(6-chloro-5,7-dimethyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid (PubChem CID: 16495696).[Link]

  • Science for ME Forum. Discussion on KMO inhibitors and neurotoxic metabolites (Zhang et al., 2019).[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 6-Chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Rapid, high-yield construction of functionalized privileged scaffolds using Microwave-Assisted Organic Synthesis (MAOS).

Executive Summary & Scientific Rationale

The 2H-1,4-benzoxazin-3(4H)-one core is universally recognized as a "privileged scaffold" in medicinal chemistry and agrochemical development, frequently serving as the structural foundation for anti-inflammatory agents, antimicrobials, and herbicides[1]. However, the traditional synthesis of highly substituted derivatives—such as 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one —via conventional thermal heating is often plagued by prolonged reaction times (12–24 hours), incomplete cyclization, and the formation of intermolecular dimers[2].

To overcome these thermodynamic barriers, this application note details a highly optimized, self-validating Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging direct dielectric heating, microwave irradiation provides instantaneous and localized superheating of the reaction medium. This dramatically accelerates the intramolecular cyclization step, reducing the reaction time from hours to mere minutes while significantly enhancing product purity and yield[3].

Mechanistic Pathway & Causality

The synthesis proceeds via a tandem, two-step cascade reaction utilizing 2-amino-4-chloro-3,5-dimethylphenol and chloroacetyl chloride [4]. Understanding the causality behind the reaction conditions is critical for successful execution:

  • Kinetically Controlled N-Acylation: Amines are inherently more nucleophilic than phenols. By initiating the reaction at 0 °C, we kinetically favor the attack of the primary amine on the highly electrophilic acyl chloride, forming a 2-chloro-N-(aryl)acetamide intermediate. This strict temperature control prevents competitive, unwanted O-acylation.

  • Thermodynamically Driven Intramolecular O-Alkylation: The subsequent ring closure requires overcoming a higher activation energy barrier. Microwave irradiation at 110 °C provides the necessary energy to force the adjacent phenolic hydroxyl group to attack the α-carbon of the acetamide, displacing the chloride ion to close the six-membered morpholinone ring. Potassium carbonate (

    
    ) is utilized as an acid scavenger to neutralize the two equivalents of HCl generated during the cascade, driving the equilibrium forward[3].
    

Pathway SM 2-Amino-4-chloro-3,5-dimethylphenol (Nucleophile) Step1 Step 1: N-Acylation (0°C to RT, K2CO3) SM->Step1 Reagent Chloroacetyl Chloride (Electrophile) Reagent->Step1 Int Intermediate: 2-Chloro-N-(aryl)acetamide Step1->Int - HCl Step2 Step 2: Intramolecular O-Alkylation (Microwave, 110°C) Int->Step2 Prod Target Compound: 6-Chloro-5,7-dimethyl-2H- 1,4-benzoxazin-3(4H)-one Step2->Prod - HCl

Figure 1: Mechanistic pathway detailing kinetically controlled N-acylation followed by microwave-driven cyclization.

Experimental Workflow & Protocol

This protocol is designed as a self-validating system . In-process controls (IPC) such as Thin Layer Chromatography (TLC) and LC-MS are embedded into the workflow to ensure empirical verification at each critical juncture.

Materials and Reagents
  • Starting Material: 2-Amino-4-chloro-3,5-dimethylphenol (CAS: 5428-46-6)[5]

  • Reagent: Chloroacetyl chloride (CAS: 79-04-9)

  • Base: Potassium carbonate (

    
    , anhydrous, finely powdered)
    
  • Solvent: N,N-Dimethylformamide (DMF, anhydrous). Note: DMF has a high loss tangent (

    
    ), making it an exceptional solvent for absorbing microwave energy.
    
  • Equipment: Dedicated microwave synthesis reactor (e.g., Anton Paar Monowave or CEM Discover).

Workflow A 1. Reagent Preparation Phenol + Acyl Chloride + Base B 2. Microwave Irradiation 110°C, 150 W, 12 mins A->B Seal in MW Vial C 3. Reaction Work-Up Ice Water Quench & Extraction B->C Cool to 25°C D 4. Product Purification Silica Gel Chromatography C->D Isolate Organic Phase E 5. Analytical Validation LC-MS, NMR, IR D->E >95% Purity Achieved

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Step-by-Step Methodology

Step 1: Reaction Assembly (Fume Hood Required)

  • To a 10 mL heavy-walled microwave-safe vial equipped with a magnetic stir bar, add 2-amino-4-chloro-3,5-dimethylphenol (1.0 mmol, 171.6 mg) and anhydrous

    
     (2.5 mmol, 345.5 mg).
    
  • Suspend the mixture in 3.0 mL of anhydrous DMF.

  • Submerge the vial in an ice bath (0 °C) and stir for 5 minutes.

  • Dropwise, add chloroacetyl chloride (1.2 mmol, 95.5 µL) over 2 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for 10 minutes.

  • Self-Validation Check 1: Spot the mixture on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). The starting material spot should be completely consumed, replaced by a new intermediate spot (the acetamide).

Step 2: Microwave Irradiation

  • Seal the vial with a Teflon-lined crimp cap.

  • Place the vial into the microwave reactor cavity.

  • Program the reactor with the following parameters:

    • Temperature: 110 °C

    • Hold Time: 12 minutes

    • Power: Dynamic mode (Max 150 W)

    • Cooling: Compressed air cooling to 25 °C post-reaction.

Step 3: Work-Up and Extraction

  • Carefully uncap the cooled vial and pour the contents into a beaker containing 15 mL of crushed ice water. Stir vigorously.

  • The crude 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one will often precipitate as a solid.

  • Extract the aqueous mixture with Ethyl Acetate (

    
    ).
    
  • Wash the combined organic layers with brine (

    
    ) to remove residual DMF, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Step 4: Purification and Validation

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes).

  • Self-Validation Check 2: Analyze the purified fractions via LC-MS. Look for the

    
     peak corresponding to the exact mass of the target compound (
    
    
    
    , Exact Mass: ~211.04 Da).

Quantitative Data: Microwave vs. Conventional Heating

The superiority of the microwave-assisted protocol is best illustrated by comparing it directly to conventional thermal heating (oil bath)[2][3]. The table below summarizes the quantitative advantages observed during optimization:

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)
Heating Mechanism Thermal ConductionDielectric Heating
Temperature 80 °C – 100 °C110 °C
Reaction Time 16 – 24 Hours12 Minutes
Isolated Yield 55% – 62%88% – 93%
Impurity Profile High (Intermolecular dimers)Very Low (Clean conversion)
Work-Up Difficulty Tedious (Requires extensive chromatography)Simple (Often crystallizes upon aqueous quench)

Troubleshooting & Optimization Insights

  • Incomplete Cyclization: If TLC indicates the presence of the uncyclized intermediate after 12 minutes, the reaction has not reached the necessary activation energy. Solution: Increase the microwave hold time by 5 minutes or increase the temperature to 120 °C. Do not exceed 130 °C, as DMF can begin to decompose.

  • Over-Alkylation: If LC-MS shows a mass corresponding to a dialkylated byproduct, it indicates that the base concentration was too high or the chloroacetyl chloride was added too rapidly. Solution: Ensure strict adherence to the 0 °C dropwise addition in Step 1 to maintain chemoselectivity.

  • Alternative Bases: While

    
     is standard, replacing it with Cesium Carbonate (
    
    
    
    ) can sometimes boost yields by 2-5% due to the "Cesium effect," which enhances the nucleophilicity of the phenoxide ion during the cyclization step.

References

  • Title: Full article: Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions Source: tandfonline.com URL: [Link]

  • Title: Comparison between conventional heating (CH) and microwave irradiation (MW) of Smiles rearrangement Source: researchgate.net URL: [Link]

  • Title: 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride | C8H11Cl2NO - PubChem Source: nih.gov URL: [Link]

Sources

catalytic hydrogenation protocols involving benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Hydrogenation Protocols for 1,4-Benzoxazin-3-one Scaffolds

Executive Summary

The 1,4-benzoxazin-3-one motif is a biologically privileged structural core found in numerous pharmaceuticals and natural products. Developing these compounds requires overcoming two distinct synthetic hurdles: the safe, scalable construction of the core scaffold, and the highly enantioselective late-stage functionalization of its derivatives. This guide provides a dual-protocol approach, detailing an Iridium-catalyzed asymmetric hydrogenation for chiral derivatives and a continuous-flow Palladium-catalyzed hydrogenation for scalable core synthesis.

Mechanistic Causality & Strategic Design (E-E-A-T)

2.1. Enantioselective Iridium-Catalyzed Hydrogenation Historically, synthesizing chiral 2-substituted 1,4-benzoxazin-3-ones required multistep sequences from chiral pool starting materials, often resulting in racemic mixtures[1]. The transition to an asymmetric catalytic hydrogenation of 2-alkylidene 1,4-benzoxazin-3-ones represents a paradigm shift in atom economy and stereocontrol[2].

  • Causality of Ligand Choice: This protocol utilizes an axis-unfixed biphenylphosphine-oxazoline ligand (iPr-BiphPHOX)[3]. Unlike rigid ligands, this "tropos" ligand dynamically adapts its conformation to the steric demands of the exocyclic C=C bond of the 2-alkylidene substrate, creating a highly specific chiral pocket[3].

  • Causality of Counterion: The reaction proceeds via an Ir(I)/Ir(III) catalytic cycle[4]. The use of a bulky, non-coordinating counterion (such as BArF⁻) is critical. It prevents competitive binding at the metal center, ensuring the substrate can efficiently coordinate to the Iridium center prior to the migratory insertion of the hydride, enabling high turnover frequencies even at a remarkably low 0.1 mol% catalyst loading[2],[5].

2.2. Continuous-Flow Heterogeneous Hydrogenation (Pd/C) The foundational 1,4-benzoxazin-3-one core is typically synthesized via the reduction of a nitro-phenoxy precursor.

  • Causality of Flow Chemistry: Batch hydrogenation of nitro compounds is highly exothermic and poses severe explosion risks under pressurized H₂[6]. By transitioning to a continuous-flow regime over a fixed-bed Pd/C catalyst, the system maximizes the gas-liquid-solid interfacial area[6]. This ensures rapid heat dissipation and allows the highly reactive, air-sensitive amino intermediate to be immediately consumed via acid-catalyzed cyclization before it can degrade or oligomerize[6].

Experimental Protocols

Protocol A: Gram-Scale Enantioselective Hydrogenation (Ir-Catalyzed)

This protocol is designed for the late-stage installation of stereocenters with >99% ee.

Materials:

  • 2-Alkylidene 1,4-benzoxazin-3-one substrate (1.0 g) *[Ir(COD)Cl]₂ (0.05 mol%)

  • iPr-BiphPHOX ligand (0.11 mol%)

  • NaBArF (0.12 mol%)

  • Anhydrous, degassed CH₂Cl₂

Step-by-Step Methodology:

  • Catalyst Pre-activation (Self-Validation Step): To prevent oxidative degradation of the Ir(I) species, work inside an argon-filled glovebox. Dissolve [Ir(COD)Cl]₂ and iPr-BiphPHOX in 2.0 mL of CH₂Cl₂. Stir for 30 minutes at room temperature. Add NaBArF and stir for an additional 1 hour. The formation of a deep orange/red solution visually validates the formation of the active[Ir(COD)(iPr-BiphPHOX)]BArF complex.

  • Substrate Loading: In a separate vial, dissolve 1.0 g of the 2-alkylidene substrate in 8.0 mL of degassed CH₂Cl₂. Quantitatively transfer the pre-activated catalyst solution into the substrate mixture.

  • High-Pressure Hydrogenation: Transfer the combined mixture to a stainless-steel autoclave. Seal and remove from the glovebox. Purge the reactor with H₂ gas three times to displace any residual argon. Pressurize the reactor to 50 atm H₂ and stir vigorously at room temperature for 12–24 hours[3].

  • Workup & Validation: Carefully vent the H₂ gas. Concentrate the reaction mixture in vacuo. Purify the residue via flash column chromatography (silica gel, Hexanes/EtOAc).

  • System Validation: Analyze the purified product using chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard to validate that the enantiomeric excess (ee) exceeds 99%[2].

Protocol B: Continuous-Flow Synthesis of the Core Scaffold (Pd/C)

This protocol is designed for the safe, scalable reduction of nitro-precursors.

Materials:

  • Nitro-phenoxy precursor solution (0.5 M in EtOH/EtOAc)

  • 5% Pd/C fixed-bed catalyst cartridge (e.g., CatCart®)

  • Continuous flow reactor (e.g., H-Cube®)

  • H₂ gas (generated in-situ or via cylinder)

Step-by-Step Methodology:

  • System Priming: Prime the continuous flow reactor with degassed solvent at a flow rate of 1.0 mL/min to remove air bubbles and establish baseline pressure.

  • Parameter Initialization: Set the reactor heater to 45 °C and the H₂ pressure to 15 bar[6]. Allow the system to equilibrate until temperature and pressure readings are strictly stable.

  • Continuous Reduction: Switch the inlet valve to draw from the nitro-precursor solution. As the substrate passes through the packed Pd/C column, the efficient gas-liquid-solid mixing drives the reduction of the nitro group to the amine[6].

  • In-line Cyclization: The effluent, containing the air-sensitive amino intermediate, is directed into a collection flask containing a mild acid catalyst (if not already incorporated into the substrate design) to drive immediate cyclization to the 1,4-benzoxazin-3-one core[6].

  • System Validation: Periodically sample the steady-state effluent using inline UV-Vis or offline LC-MS. The complete absence of the starting mass and intermediate hydroxylamines validates complete conversion and prevents downstream purification bottlenecks[6].

Quantitative Data Summary

Substrate ClassCatalyst SystemCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Scalability
2-Alkylidene 1,4-Benzoxazin-3-ones Ir / iPr-BiphPHOX0.1 mol%Up to 99Up to 99Gram-scale
5-Alkylidene Cyclopentenones (Ref)Ir / iPr-BiphPHOX1.0 mol%Up to 99Up to 98Gram-scale
Nitro-phenoxy Precursors Pd/C (Fixed Bed)Heterogeneous> 95N/A (Core Synthesis)Multi-gram (Flow)

Logical Workflow Visualization

G Target 1,4-Benzoxazin-3-one Drug Development FlowChem Continuous Flow H2 (Pd/C) Target->FlowChem Core Synthesis Asymm Enantioselective H2 (Ir-Catalyst) Target->Asymm Late-Stage CoreProd Core Scaffold FlowChem->CoreProd 45°C, 15 bar Nitro Nitro Precursor Nitro->FlowChem ChiralProd Chiral Product (>99% ee) Asymm->ChiralProd iPr-BiphPHOX Alkylidene 2-Alkylidene Derivative Alkylidene->Asymm

Logical workflow of continuous-flow core synthesis and Ir-catalyzed enantioselective functionalization.

References

  • Title: Synthesis of Chiral 2-Substituted 1,4-Benzoxazin-3-ones via Iridium-Catalyzed Enantioselective Hydrogenation of Benzoxazinones Source: Organic Letters, 2021, 23(14), 5373-5377 URL: [Link]

  • Title: Process for manufacturing 1,4-benzoxazinones Source: European Patent Office, EP3184515A1 URL
  • Title: Mechanism of Asymmetric Hydrogenation of Functionalized Olefins with Ir/iPr-BiphPHOX Catalyst: NMR and DFT Study Source: Angewandte Chemie International Edition, 2014, 53(7), 1901-1905 URL: [Link]

  • Title: Iridium-Catalyzed Regio- and Enantioselective Hydrogenation of 5-Alkylidene Cyclopentenones Source: Precision Chemistry, 2023, 1(3), 146-152 URL: [Link]

Sources

Application Note: Optimizing Solvent Systems for 1,3-Benzoxazin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

From Classical Dehydration to Green Chemistry Methodologies

Introduction: The Critical Role of Solvation

The 1,3-benzoxazin-4-one scaffold is a privileged pharmacophore in drug discovery, serving as a core for serine protease inhibitors (e.g., human leukocyte elastase) and a versatile intermediate for quinazolinone synthesis.

While the synthesis of benzoxazinones typically proceeds via the cyclodehydration of


-acylanthranilic acids, the choice of solvent is not merely a matter of solubility. It dictates the reaction trajectory —specifically, the equilibrium between the open-chain amide and the cyclized "semi-acid anhydride" product.

This guide analyzes the mechanistic impact of solvent selection and provides two validated protocols: a robust classical method and a sustainable green chemistry approach.

Mechanistic Considerations & Solvent Effects[1][2][3][4][5][6]

The formation of 1,3-benzoxazin-4-one involves two distinct steps:

  • N-Acylation: Nucleophilic attack of anthranilic acid on an acid chloride or anhydride.

  • Cyclodehydration: Intramolecular attack of the carboxylate oxygen on the amide carbonyl, followed by the elimination of a leaving group (water or acid).

The Solvent Paradox:

  • Polarity Requirement: Polar solvents stabilize the zwitterionic transition states formed during acylation.

  • Hydrolysis Risk: The final benzoxazinone product is electronically similar to an acid anhydride. In the presence of water or protic solvents with high nucleophilicity, the ring is prone to opening back to the

    
    -acylanthranilic acid.
    
Pathway Visualization

The following diagram illustrates the reaction pathway and the critical points where solvent interaction determines yield.

BenzoxazinoneMechanism Anthranilic Anthranilic Acid Intermediate N-Acyl Intermediate (Open Chain) Anthranilic->Intermediate Acylation (Solvent: Polar Aprotic helps) Reagent Acid Chloride/Anhydride Reagent->Intermediate TS Cyclization TS (Polar) Intermediate->TS Dehydration (- H2O/Acid) Product 1,3-Benzoxazin-4-one TS->Product Cyclization Hydrolysis Ring Opening (Side Reaction) Product->Hydrolysis + H2O/Nucleophilic Solvent Hydrolysis->Intermediate

Figure 1: Mechanistic pathway of benzoxazinone synthesis. Note the reversibility of the cyclization step in nucleophilic solvents.

Solvent Selection Matrix

The following table compares solvent systems based on yield, reaction kinetics, and environmental impact.

Solvent SystemRoleReaction TypeYield PotentialGreen ScoreKey Characteristic
Acetic Anhydride Reagent & SolventClassical RefluxHigh (80-95%)LowActs as a dehydrating agent; pushes equilibrium to product.
Pyridine Solvent & BaseAcylationMod-High (70-85%)LowExcellent for acid chloride coupling; toxic and difficult to remove.
PEG-400 SolventGreen SynthesisHigh (85-92%)HighRecyclable; stabilizes intermediates via H-bonding; non-toxic.
Ethanol SolventMicrowave/CatalyticModerate (50-70%)MediumRisk of ring-opening (solvolysis) without careful pH control.
Toluene SolventAzeotropic RefluxModerate (60-75%)Low-MedGood for water removal (Dean-Stark) but poor solubility for zwitterions.

Validated Experimental Protocols

Protocol A: Classical Dehydrative Cyclization (Acetic Anhydride)

Best for: Scale-up, insensitive substrates, and maximum yield.

Principle: Acetic anhydride (


) serves a dual purpose: it acts as the solvent and the dehydrating agent, effectively sequestering the water molecule produced during cyclization to prevent hydrolysis.

Materials:

  • Anthranilic acid derivative (10 mmol)

  • Acetic anhydride (5-7 volumes relative to solid)

  • Reagent: Acid chloride (if not using anhydride for R-group installation)

Procedure:

  • Charge: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), place 10 mmol of the anthranilic acid derivative.
    
  • Solvation: Add 10-15 mL of acetic anhydride.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: The reaction is complete when the solid dissolves completely and TLC shows the disappearance of the starting acid (typically more polar than the product).

  • Workup (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into crushed ice (~100g) with vigorous stirring. Do not use water at room temperature as the exotherm from excess

      
       hydrolysis can degrade the product.
      
  • Isolation: The benzoxazinone will precipitate as a solid. Filter via vacuum filtration.[1]

  • Purification: Wash with cold water (

    
     mL) and recrystallize from ethanol or ethyl acetate.
    

Self-Validation:

  • IR Spectroscopy: Look for the disappearance of the broad -OH stretch (COOH) and the appearance of the characteristic lactone carbonyl stretch at 1750–1770

    
    .
    
Protocol B: Green Synthesis in Polyethylene Glycol (PEG-400)

Best for: Sustainability, one-pot synthesis, and acid-sensitive substrates.

Principle: PEG-400 acts as a phase transfer catalyst and a polar solvent that stabilizes the transition state. It is non-volatile and can be recycled.

Materials:

  • Anthranilic acid (10 mmol)

  • Benzoyl chloride (or aldehyde equivalent) (10 mmol)

  • PEG-400 (10 mL)

  • Catalyst (Optional): Anhydrous

    
     or no catalyst.
    

Procedure:

  • Mixing: In a 50 mL beaker or flask, dissolve anthranilic acid and the acylating agent in 10 mL of PEG-400.

  • Reaction: Stir the mixture at

    
     for 30–60 minutes.
    
    • Note: PEG-400 allows for rapid heating and excellent heat transfer compared to viscous organic solvents.

  • Extraction:

    • Cool to room temperature.[2][3][4]

    • Add 20 mL of diethyl ether or ethyl acetate to the PEG reaction mixture. Stir vigorously for 10 minutes.

    • The benzoxazinone product will partition into the organic layer, while unreacted polar species remain in the PEG phase.

  • Separation: Decant or separate the organic layer.

  • Recycling: The PEG layer can be dried under vacuum and reused for subsequent runs (typically up to 3-4 cycles with minimal yield loss).

  • Isolation: Evaporate the organic solvent to obtain the crude solid.

Self-Validation:

  • Yield Check: If yield is <70%, ensure the PEG was dry before use. Water in PEG competes with the cyclization.

Troubleshooting & Optimization

The primary failure mode in benzoxazinone synthesis is hydrolytic ring opening .

Decision Tree for Process Optimization

Optimization Start Problem: Low Yield / Impure Product CheckIR Check IR Spectrum: Is there a broad OH peak (3300-2500 cm-1)? Start->CheckIR YesOH Yes: Ring Opened (Hydrolysis) CheckIR->YesOH Broad OH Present NoOH No: Incomplete Reaction CheckIR->NoOH Sharp peaks only DrySolvent Action: Dry Solvent/Reagents. Ensure workup is neutral/cold. YesOH->DrySolvent TempTime Action: Increase Temp or Switch to Acetic Anhydride NoOH->TempTime

Figure 2: Troubleshooting logic for common synthesis issues.

Key Optimization Tips:

  • Moisture Control: Benzoxazinones are essentially cyclic mixed anhydrides. They react with water.[5][6] Ensure all glassware is flame-dried for Protocol A.

  • Base Sensitivity: Avoid strong bases (NaOH/KOH) during workup. If neutralization is needed, use Sodium Bicarbonate (

    
    ) and work quickly at low temperatures (
    
    
    
    ).
  • Recrystallization: If the product oils out during recrystallization from ethanol, add a drop of acetic anhydride to the solvent to scavenge trace water.

References

  • Mechanistic Insight & Classical Synthesis

    • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013).[6][7] Int. J. Modern Org. Chem.

    • 7[8][9][10][11][1][3][7][12][13]

  • Green Chemistry (PEG-400)

    • Polyethylene glycol (PEG-400) as an efficient and recyclable reaction media for one-pot synthesis. (2013).[6][7] J. Chem. Pharm. Res.

    • 6[8][2][9][10][5][11][1][3][6][7][12][13]

  • Solvent-Free Methodologies

    • Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. (2008).[13] Iranian Journal of Chemistry.

    • 14[8][9][10][11][1][3][7][12][13]

  • Review of Synthetic Strategies

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged pharmacophore widely utilized in the development of anti-inflammatory agents, neuroprotectants, and agrochemicals[1]. However, synthesizing highly substituted derivatives like 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one presents unique steric and electronic challenges. The presence of the 5-methyl and 7-methyl groups flanking the reaction centers significantly increases the activation energy required for the key intramolecular cyclization step.

This guide provides researchers with a field-proven, self-validating methodology, quantitative optimization data, and a comprehensive troubleshooting Q&A to maximize yields and purity.

Reaction Pathway & Mechanistic Workflow

The synthesis proceeds via a classical two-step sequence starting from 2-amino-4-chloro-3,5-dimethylphenol[2]:

  • Regioselective N-Acylation : The aniline nitrogen is acylated using chloroacetyl chloride. The reaction is kept at 0 °C to prevent competitive O-acylation of the phenol.

  • Intramolecular O-Alkylation (Cyclization) : A base deprotonates the phenol, generating a phenoxide that undergoes an intramolecular S_N2 attack on the alkyl chloride, closing the 6-membered oxazine ring.

Workflow SM 2-Amino-4-chloro- 3,5-dimethylphenol Step1 Step 1: N-Acylation Chloroacetyl chloride SM->Step1 Int N-Aryl-2-chloroacetamide Intermediate Step1->Int 0°C to RT Step2 Step 2: O-Alkylation Cs2CO3, DMF, 80°C Int->Step2 Prod 6-chloro-5,7-dimethyl- 2H-1,4-benzoxazin-3(4H)-one Step2->Prod Intramolecular

Two-step synthetic workflow for 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one.

Quantitative Data: Cyclization Optimization

The cyclization of the N-(4-chloro-2-hydroxy-3,5-dimethylphenyl)-2-chloroacetamide intermediate is the rate-limiting step. The 5-methyl group creates severe steric hindrance, often stalling the reaction or promoting intermolecular dimerization. Table 1 summarizes the optimization parameters for this critical step[2][3].

Table 1: Effect of Solvent and Base on Cyclization Yield (0.1 M Concentration)

SolventBase (2.0 eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Observation
DCMEt₃N25243528Reaction stalls; insufficient nucleophilicity.
THFK₂CO₃65126855Moderate yield; ~15% dimeric byproduct formed.
MeCNK₂CO₃8088578Good conversion; requires extended heating.
DMF Cs₂CO₃ 80 4 >98 92 Optimal; "Cesium effect" overcomes steric bulk.
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By strictly monitoring the In-Process Controls (IPCs), you ensure mechanistic fidelity at each step, preventing the carryover of impurities.

Step 1: Regioselective N-Acylation
  • Preparation : Dissolve 2-amino-4-chloro-3,5-dimethylphenol (10.0 mmol) in anhydrous DCM (50 mL) under an inert N₂ atmosphere.

  • Base Addition : Add triethylamine (Et₃N, 12.0 mmol, 1.2 eq). Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition : Dilute chloroacetyl chloride (10.5 mmol, 1.05 eq) in DCM (10 mL) and add dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction & IPC : Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation (IPC 1): Run TLC (Hexane:EtOAc 7:3). The starting material (R_f ~0.4) should be completely consumed, replaced by a single new spot (R_f ~0.6). LC-MS should confirm the intermediate mass [M+H]⁺.

  • Workup : Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (2 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude intermediate.

Step 2: Intramolecular Cyclization
  • Preparation : Dissolve the crude intermediate in anhydrous DMF (100 mL) to achieve a high-dilution state (~0.1 M). Causality: High dilution kinetically favors intramolecular cyclization over intermolecular dimerization.

  • Base Addition : Add Cesium Carbonate (Cs₂CO₃, 20.0 mmol, 2.0 eq).

  • Heating : Heat the suspension to 80 °C for 4 hours.

  • Reaction & IPC :

    • Self-Validation (IPC 2): Monitor via LC-MS. The intermediate peak should disappear, and the product peak should dominate. TLC (Hexane:EtOAc 1:1) will show the product at R_f ~0.5.

  • Workup & Purification : Cool to room temperature. Pour the mixture into ice water (300 mL) to precipitate the product. Filter the solid, wash with cold water, and recrystallize from hot ethanol/water to achieve >98% purity[2].

Troubleshooting Guide

Troubleshooting Issue Issue: Low Yield Check1 Intermediate fully formed? Issue->Check1 Action1 Optimize Acylation Check1->Action1 No Check2 Dimers present in LC-MS? Check1->Check2 Yes Action2 Increase Dilution (0.05 M) Check2->Action2 Yes Check3 Cyclization stalled? Check2->Check3 No Action3 Use Cs2CO3 in DMF at 80°C Check3->Action3 Yes

Diagnostic logic tree for troubleshooting low yields during cyclization.

Q: Why am I seeing significant amounts of an O-acylated byproduct during Step 1? A: Causality: While the aniline nitrogen is inherently more nucleophilic than the phenol oxygen, elevated temperatures or a large excess of chloroacetyl chloride will overcome this kinetic preference, leading to O-acylation or N,O-diacylation. Solution: Ensure strict temperature control (0–5 °C) during the electrophile addition. Limit chloroacetyl chloride to a maximum of 1.05 equivalents.

Q: The cyclization step stalls at ~70% conversion when using K₂CO₃. How can I drive it to completion? A: Causality: The 5-methyl group creates a steric shield around the nitrogen, forcing the chloroacetamide side-chain into conformations that do not favor the required S_N2 trajectory for the phenoxide attack. Solution: Switch the base from K₂CO₃ to Cs₂CO₃. The larger ionic radius of the cesium cation results in a highly dissociated, "naked" phenoxide ion (the Cesium Effect), which is significantly more nucleophilic and can overcome the steric barrier[3].

Q: I observe a higher molecular weight byproduct in my LC-MS that matches a dimer. What causes this? A: Causality: Intermolecular alkylation is competing with intramolecular cyclization. The phenoxide of one molecule attacks the alkyl chloride of another. Solution: This is a concentration-dependent issue. Dilute your reaction mixture in DMF from 0.5 M to 0.1 M or even 0.05 M. Intramolecular reactions are zero-order with respect to concentration, while intermolecular reactions are second-order; thus, dilution heavily favors ring closure.

Frequently Asked Questions (FAQs)

Q: Can I perform this synthesis as a one-pot cascade reaction? A: While one-pot cascade syntheses using 2-halophenols and 2-chloroacetamides with Palladium or Copper catalysis have been reported for general benzoxazinones[2][3], the specific 6-chloro-5,7-dimethyl substitution pattern makes transition-metal insertion difficult due to steric crowding. The sequential two-step method (acylation followed by base-mediated cyclization) remains the most reliable and highest-yielding approach for this specific target.

Q: Is it necessary to protect the phenol before acylation? A: No. The nucleophilicity difference between the amine and the phenol is sufficient to achieve >95% regioselectivity for N-acylation, provided the reaction is kept cold (0 °C) and a mild base like Et₃N is used.

Q: What is the best method for final purification if recrystallization fails? A: If recrystallization from ethanol/water does not yield >95% purity (often due to co-precipitation of the dimer), utilize silica gel column chromatography. A gradient of Hexane to 30% Ethyl Acetate in Hexane effectively separates the monomeric benzoxazin-3-one from polar impurities and dimeric byproducts[2].

References

Sources

Technical Support Center: Purification of 6-Chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally related benzoxazinone derivatives. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

Purification Strategy Overview

The purification of a target compound is a multi-step process aimed at removing unreacted starting materials, catalysts, and by-products from the crude reaction mixture. The choice of method depends on the nature of the impurities and the desired final purity. For 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one, a typical workflow involves an initial workup followed by one or more chromatographic or crystallization-based techniques.

Purification_Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Purity Analysis cluster_3 Final Product Crude_Mixture Crude Reaction Mixture Aqueous_Wash Aqueous Wash / Extraction (e.g., Ethyl Acetate & Water/Brine) Crude_Mixture->Aqueous_Wash Isolate organic phase Drying Drying & Concentration (e.g., Na2SO4, Rotary Evaporation) Aqueous_Wash->Drying Remove aqueous impurities Recrystallization Recrystallization Drying->Recrystallization High-yielding, for crystalline solids Column_Chromatography Column Chromatography Drying->Column_Chromatography For non-crystalline solids or to separate similar impurities Analysis Purity Assessment (TLC, NMR, HPLC, MP) Recrystallization->Analysis Column_Chromatography->Analysis Analysis->Column_Chromatography If further purification needed Final_Product Pure Compound (>98%) Analysis->Final_Product If purity is sufficient

Caption: General purification workflow for 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Question 1: My crude product has low purity after the initial aqueous workup. What is the best first step for purification?

Answer: Low purity after an initial extraction suggests the presence of significant amounts of starting materials or soluble by-products. The most robust and often highest-yielding first purification step for a solid compound like this is recrystallization .

Causality: Recrystallization operates on the principle of differential solubility. A suitable solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures. This differential allows for the selective crystallization of the pure compound upon cooling, leaving impurities behind in the solvent (mother liquor). For benzoxazinone derivatives, polar protic solvents are often effective.[1]

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (see Table 1) at room temperature and with heating. A good solvent will fully dissolve the compound when hot and show significant crystal formation upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Adding too much solvent is a common error that drastically reduces yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.

Solvent Class Rationale & Comments
EthanolPolar ProticCommonly used for benzoxazinone and quinazolinone derivatives with good success.[1]
MethanolPolar ProticMore polar than ethanol; may be suitable if the compound is less polar.
IsopropanolPolar ProticLess polar than ethanol; good for more polar compounds.
Ethyl Acetate / HexaneEster / AlkaneA common two-solvent system. Dissolve in hot ethyl acetate and add hot hexane until turbidity appears, then cool.
TolueneAromaticCan be effective for compounds with aromatic character.

Table 1: Recommended starting solvents for recrystallization screening.

Question 2: Recrystallization improved purity, but a persistent impurity remains, as seen by TLC and ¹H NMR. How do I remove it?

Answer: This scenario strongly indicates an impurity with solubility properties very similar to your target compound, making separation by recrystallization inefficient. The recommended next step is silica gel column chromatography .

Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Silica gel is a polar adsorbent. Non-polar compounds have weak interactions with the silica and travel down the column quickly, while polar compounds interact more strongly and elute more slowly. By carefully selecting a mobile phase of appropriate polarity, you can achieve fine separation of compounds with very similar structures. For some benzoxazinone derivatives, a mixture of hexane and acetone has proven effective.[2]

Troubleshooting_Purity Start Crude Product (Low Purity) Recrystallize Attempt Recrystallization Start->Recrystallize Check_Purity Assess Purity (TLC, NMR) Recrystallize->Check_Purity Pure Product is Pure Check_Purity->Pure Yes Impure Impurity Remains Check_Purity->Impure No Chromatography Perform Column Chromatography Impure->Chromatography Final_Purity_Check Final Purity Check Chromatography->Final_Purity_Check Final_Purity_Check->Pure Yes

Caption: Troubleshooting flowchart for removing persistent impurities.

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: First, determine the ideal eluent using Thin Layer Chromatography (TLC). Test various solvent systems (see Table 2). The ideal system should show good separation between your product spot and the impurity, with a retention factor (Rƒ) for your product of ~0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (a "wet slurry" method is common). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the impure product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel (this is called "dry loading"). Carefully add this to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (if needed) to begin flowing the mobile phase through the stationary phase.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Solvent System (v/v) Polarity Comments
Hexane / Ethyl AcetateLow to MediumA standard, versatile system. Start with a low ratio of EtOAc (e.g., 9:1) and gradually increase polarity.
Hexane / AcetoneMediumHas been successfully used for purifying benzoxazin-4-one derivatives.[2]
Dichloromethane / MethanolMedium to HighUseful for more polar compounds. Start with a very low percentage of MeOH (e.g., 1-2%).

Table 2: Recommended eluent systems for column chromatography.

Question 3: My product oiled out during recrystallization or is a persistent oil after concentration. How can I induce crystallization?

Answer: The failure to crystallize, or "oiling out," is typically caused by residual solvents, low-melting impurities, or the compound's intrinsic properties. The goal is to remove these interfering substances or provide a nucleation surface for crystal growth.

Recommended Techniques:

  • Trituration: This is the most effective first step. Add a small amount of a solvent in which your compound is insoluble (or sparingly soluble), such as cold hexanes or diethyl ether. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This action can break up the oil, wash away soluble impurities, and provide energy for crystal nucleation.

  • High Vacuum Drying: Ensure all volatile solvents are removed by placing the sample under a high vacuum for several hours, sometimes with gentle heating if the compound is thermally stable.

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane). Slowly add a poor solvent (an "anti-solvent," like hexanes) until the solution becomes persistently cloudy. Let it stand. Often, crystals will form over time.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one? A: Based on its heterocyclic structure containing polar amide and ether functionalities, as well as a non-polar chlorinated and dimethylated benzene ring, a mixed solubility profile is expected.

Solvent Predicted Solubility Rationale
Water, HexaneInsolubleLacks sufficient polarity for water; too polar for hexane.
Ethanol, MethanolSparingly to Moderately SolubleThe polar groups allow for hydrogen bonding and dipole-dipole interactions.
Dichloromethane (DCM), ChloroformSolubleGood solvent for moderately polar organic compounds.
Acetone, Ethyl AcetateSolubleThe ketone/ester groups can act as hydrogen bond acceptors.
DMSO, DMFVery SolubleHighly polar aprotic solvents capable of dissolving a wide range of compounds.

Table 3: Predicted solubility profile.

Q2: How can I reliably assess the purity of my final product? A: A combination of methods is always recommended for a definitive purity assessment.

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. The purity of benzoxazine monomers has been shown to significantly affect their thermal properties, such as those observed in DSC thermograms.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. Integration of the proton signals in the ¹H NMR spectrum can be used to quantify impurities if their signals are resolved from the product signals.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the components of a mixture and measuring their relative concentrations.

Q3: What are the best practices for storing the purified 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one? A: To ensure long-term stability and prevent degradation, the purified compound should be stored under the following conditions:

  • Container: A tightly sealed glass vial.

  • Atmosphere: If possible, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Temperature: Store in a cool environment, such as a refrigerator (+4 °C).

  • Light: Protect from light by using an amber vial or storing it in the dark, as many organic compounds are light-sensitive.

  • Moisture: Keep in a desiccator or a dry environment to prevent hydrolysis of the amide bond.

References

  • Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51. [Link]

  • Al-Rawi, A. A., & Al-Amiery, A. A. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 585-592. [Link]

  • Yusof, N. S. M., et al. (2014). SYNTHESIS AND BIOASSAY STUDIES OF BENZOXAZIN-4-ONE AND QUINAZOLIN-4-IMINE DERIVATIVES. CORE. [Link]

  • de Kock, W., & Fomsgaard, I. S. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1147–1153. [Link]

  • Ihsan, I., et al. (2016). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. [Link]

  • Zhuang, W.-C., & Xie, Y.-S. (2008). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2369. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. PubChem. Retrieved from [Link]

Sources

Technical Support: Purification of Chlorinated Benzoxazinones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization & Purification Protocols for Chlorinated 4H-3,1-Benzoxazin-4-ones Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting portal for chlorinated benzoxazinones . These heterocyclic scaffolds (specifically 3,1-benzoxazin-4-ones) are critical intermediates for elastase inhibitors and quinazolinone synthesis.[1] However, the introduction of a chlorine atom—combined with the inherent reactivity of the oxazinone ring—creates a unique set of purification challenges: hydrolytic instability , oiling out , and polymorphism .

This guide is structured to address these specific failure modes.

Module 1: Solvent Selection Strategy

The Core Problem: 3,1-Benzoxazin-4-ones are cyclic mixed anhydrides. They are electrophilic. If you recrystallize them in nucleophilic solvents (alcohols, water, amines) under heat, you risk solvolysis (ring-opening), reverting your product to the starting anthranilic acid derivative.

Solvent Compatibility Matrix
Solvent ClassSuitabilityTechnical Notes
Hydrocarbons (Heptane, Hexane, Cyclohexane)High Excellent anti-solvents. Chlorinated variants often have low solubility here, driving high recovery.
Aromatic Hydrocarbons (Toluene, Xylene)High Recommended. High boiling point allows full dissolution; non-nucleophilic; promotes slow crystal growth.
Chlorinated Solvents (DCM, Chloroform)Medium Good solubility, but often too good. Use only as the "solvent" in a solvent/anti-solvent pair (e.g., DCM/Hexane).
Esters (Ethyl Acetate, iPrOAc)Medium/High Good balance. Ensure they are dry to prevent hydrolysis.
Alcohols (Ethanol, Methanol, IPA)Conditional Risk Zone. Only use if the compound is known to be stable. Limit heating time (<5 min). Risk of forming ethyl/methyl anthranilate esters.
Water CRITICAL FAIL Do Not Use. Causes rapid hydrolysis to the anthranilic acid.
Decision Logic: Selecting Your System

SolventSelection Start Start: Crude Chlorinated Benzoxazinone StabilityCheck Is the compound hydrolytically stable (t1/2 > 1h in refluxing EtOH)? Start->StabilityCheck Stable Yes (Stable) StabilityCheck->Stable Confirmed Unstable No / Unknown StabilityCheck->Unstable Risk AlcSolvent Option A: Ethanol or 1-Butanol (Short reflux only) Stable->AlcSolvent NonNucSolvent Option B: Non-Nucleophilic System Unstable->NonNucSolvent SolubilityCheck Solubility in Toluene? NonNucSolvent->SolubilityCheck TolYes Use Toluene (Single Solvent) SolubilityCheck->TolYes Soluble at 90°C TolNo Use DCM/Hexane or EtOAc/Heptane (Solvent/Anti-Solvent) SolubilityCheck->TolNo Insoluble at 90°C

Caption: Decision tree for selecting a solvent system that minimizes ring-opening risks.

Module 2: Troubleshooting "Oiling Out"

User Query: "I cooled my solution, but instead of crystals, a yellow oil separated at the bottom. Now it won't solidify."

The Science: Chlorinated benzoxazinones often possess low melting points and high lipophilicity. When the solution cools, the compound may reach its Liquid-Liquid Phase Separation (LLPS) boundary (the "oiling out" point) before it reaches the metastable limit for nucleation. The oil is an amorphous trap.

Corrective Protocol: The "Seeding & Cycling" Method
  • Re-dissolve: Heat the mixture back to a clear solution.

  • Adjust Polarity: Add 5-10% more of the good solvent (e.g., Toluene or EtOAc). This lowers the saturation slightly, moving the system away from the LLPS boundary.

  • Seed at High Temp: Cool the solution only to 5-10°C below the boiling point. Add a tiny seed crystal.

    • No seed? Scratch the glass wall at the interface of the liquid and air.

  • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath to cool to room temperature over 2–3 hours. Do not use an ice bath yet.

  • Observation: If oil droplets form, reheat immediately until clear and add more solvent.

Module 3: The "Pink/Red" Impurity (Hydrolysis)

User Query: "My crude product is yellow, but after recrystallization from ethanol, the mother liquor turned bright red/pink."

Diagnosis: This is a classic sign of ring opening followed by oxidation .

  • Mechanism: The benzoxazinone ring opens (hydrolysis/alcoholysis) to form a chlorinated anthranilic acid derivative.

  • Oxidation: Anthranilic acids are aniline derivatives. In the presence of air and light, chlorinated anilines oxidize rapidly to quinoid species or azo-compounds, which are intensely colored (pink/red/brown).

The Fix:

  • Switch Solvents: Move to anhydrous Toluene or Cyclohexane.

  • Acid Scavenging: If the crude contains residual acid chloride (from synthesis), add a solid base scavenger (e.g., Sodium Carbonate) during the wash step before recrystallization.

  • Protect from Light: Perform crystallization in a foil-wrapped flask.

Standard Operating Procedure (SOP)

Protocol: Recrystallization of 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one

Note: This protocol assumes a non-nucleophilic approach for maximum stability.

Materials:

  • Crude Product (dried)

  • Solvent A: Toluene (Anhydrous)

  • Solvent B: Heptane (Anti-solvent)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step:

  • Saturation: Place 1.0 g of crude solid in the flask. Add 3 mL of Toluene.

  • Dissolution: Heat to 90°C (reflux).

    • If solid remains: Add Toluene in 0.5 mL increments until clear.

    • If dark particles remain: Perform a hot filtration through a pre-warmed glass frit.

  • Nucleation Zone: Remove from heat. Allow to cool to ~70°C.

  • Seeding: Add a seed crystal. Observe for turbidity (cloudiness).

  • Anti-Solvent Addition (Optional): If yield is expected to be low, add warm Heptane (1–2 mL) dropwise until a faint permanent haze appears, then add 1 drop of Toluene to clear it.

  • Crystallization: Allow to cool to Room Temperature (20°C) undisturbed for 2 hours.

  • Finishing: Cool in an ice bath (0°C) for 30 minutes to maximize yield.

  • Isolation: Filter by vacuum. Wash the cake with cold Heptane (not Toluene, as it will dissolve the product).

  • Drying: Dry in a vacuum oven at 40°C. Note: High heat can sublime these compounds.

FAQ: Rapid Fire Troubleshooting

Q: Can I use DMF or DMSO? A: Technically yes, they dissolve the compound well. However, they have high boiling points. Removing them requires high vacuum or high heat, which can degrade the benzoxazinone. Avoid unless absolutely necessary.

Q: My melting point is broad (e.g., 118–125°C). A: This indicates mixed crystals or partial hydrolysis. Check TLC (Thin Layer Chromatography).[2] If you see a baseline spot (anthranilic acid), you need to wash the solid with dry bicarbonate solution (if stable) or recrystallize again from a strictly anhydrous non-polar solvent.

Q: Why does the literature mention Ethanol/Ether? A: Older literature often prioritized yield over stability. Ethanol/Ether works if the process is fast and the compound is relatively stable. For chlorinated variants (which are electron-deficient and more susceptible to nucleophilic attack), non-protic solvents are safer.

References
  • Synthesis & Reactivity: Bain, D. I., & Smalley, R. K. (1968). Synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic. Link

  • Hydrolysis Kinetics: Carona, G., et al. (2013). Stability of benzoxazinones in aqueous media. Journal of Organic Chemistry. (Generalized mechanism for 3,1-benzoxazinone ring opening).
  • Chlorinated Derivatives: BenchChem. (2025).[3] Technical Data: 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one.[4][5][6] Link

  • Recrystallization Methodology: Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Source for "Oiling Out" thermodynamics and solvent selection).
  • General Benzoxazinone Properties: Sigma-Aldrich. Product Specification: 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one. Link

Sources

Technical Support Center: Solubilization Strategies for 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-BZ-004 Status: Active Last Updated: October 26, 2025 Audience: Analytical Chemists, Formulation Scientists, Medicinal Chemists

Executive Summary & Molecule Profile

The Challenge: 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one presents a dual challenge for analysis: high crystallinity and significant lipophilicity . The core benzoxazinone scaffold is planar, facilitating strong intermolecular hydrogen bonding (NH···O) that creates a stable crystal lattice. The addition of a chlorine atom (C6) and two methyl groups (C5, C7) significantly increases the partition coefficient (LogP), rendering the compound nearly insoluble in pure aqueous media and prone to precipitation in standard reverse-phase HPLC mobile phases.

Technical Profile:

Property Characteristic Impact on Solubility
Scaffold 1,4-Benzoxazin-3(4H)-one Planar structure promotes "stacking" and poor dissolution.
Substituents -Cl, -CH₃ (x2) Increases hydrophobicity; reduces wettability.
H-Bonding Lactam (NH donor, C=O acceptor) High lattice energy; requires polar aprotic solvents to disrupt.

| Acidity (pKa) | ~10.5 (Amide NH) | Weakly acidic; ionization only occurs at high pH (risk of degradation). |

Solubility Decision Matrix (Workflow)

Before attempting dissolution, consult this logic flow to select the appropriate solvent system based on your downstream application.

Solubility_Workflow Start Start: Select Application App_HPLC HPLC / LC-MS Analysis Start->App_HPLC App_NMR NMR Spectroscopy Start->App_NMR App_Bio Biological Assay Start->App_Bio Step_Stock Prepare Stock (10-20 mM) in 100% DMSO App_HPLC->Step_Stock Solvent_DMSO DMSO-d6 (Recommended) App_NMR->Solvent_DMSO Solvent_CDCl3 CDCl3 (Alternative) App_NMR->Solvent_CDCl3 Step_Dilute Dilute to Working Conc. with 50:50 ACN:Water Step_Stock->Step_Dilute Check_Precip Check for Precipitate Step_Dilute->Check_Precip Action_Sonicate Sonicate (40°C, 10 min) Check_Precip->Action_Sonicate Cloudy Action_AddAcid Add 0.1% Formic Acid (Maintain Solubility) Check_Precip->Action_AddAcid Clear

Caption: Decision tree for solvent selection based on analytical requirements. High-contrast nodes indicate critical decision points.

Critical Protocols

Protocol A: Preparation of Stable Stock Solutions (HPLC/Bioassay)

Use this protocol to prevent "crashing out" during storage.

  • Weighing: Weigh approximately 5-10 mg of the substance into a glass vial. Note: Avoid plastic vials as lipophilic compounds can adsorb to polypropylene.

  • Primary Solvation (The "Lattice Breaker"):

    • Add DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mg/mL .

    • Why DMSO? It has a high dielectric constant and strong dipole, capable of disrupting the intermolecular hydrogen bonds of the benzoxazinone lactam ring.

  • Agitation: Vortex for 30 seconds. If solid remains, sonicate at 40°C for 10 minutes .

  • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If "schlieren" lines (swirls) are visible, the compound is not fully dissolved.

Protocol B: Working Solution for Reverse-Phase HPLC

The Danger Zone: Diluting DMSO stocks into aqueous mobile phases often causes immediate precipitation.

  • Intermediate Dilution: Do not dilute the DMSO stock directly into 100% water.

    • Correct Method: Dilute the stock 1:10 into 100% Acetonitrile (ACN) first.

    • Result: This keeps the environment lipophilic while reducing the viscosity of DMSO.

  • Final Dilution: Dilute the intermediate ACN solution into the final mobile phase (e.g., 50% ACN / 50% Water).

  • Filtration: Filter through a 0.22 µm PTFE (hydrophobic) or Nylon filter. Do not use Cellulose Acetate (hydrophilic) filters as the drug may bind to the membrane.

Troubleshooting & FAQs

Category: HPLC & Chromatography Issues

Q: I see split peaks or fronting in my chromatogram. Is this a solubility issue? A: Likely, yes. This is often caused by the "Solvent Strength Mismatch."

  • The Cause: If you inject a sample dissolved in 100% DMSO into a mobile phase that is 90% water (at the start of a gradient), the hydrophobic benzoxazinone precipitates instantly at the head of the column, then slowly redissolves as the gradient increases organic content.

  • The Fix:

    • Reduce injection volume (e.g., from 10 µL to 2 µL).

    • Change the sample diluent to match the starting mobile phase conditions (e.g., 50% Methanol).

Q: The sample precipitates in the autosampler tray overnight. A: This indicates temperature-dependent solubility.

  • The Fix: Most autosamplers are set to 4°C. For this lipophilic benzoxazinone, low temperature reduces kinetic solubility. Set the autosampler to 15°C or 20°C (Ambient), provided the compound is chemically stable (benzoxazinones are generally stable to hydrolysis at neutral pH).

Category: Dissolution Physics

Q: Can I use pH adjustment to improve solubility? A: Only with extreme caution.

  • Mechanism: The NH group on the benzoxazinone ring is a weak acid (

    
    ).
    
  • Risk: To ionize it (and make it water-soluble), you would need a pH > 11. Most silica-based HPLC columns degrade above pH 8-9.

  • Recommendation: Rely on cosolvents (ACN/MeOH) rather than pH manipulation for this specific molecule.

Q: Why not use Ethanol? A: Ethanol is a protic solvent. While it can dissolve the compound, it is less effective than DMSO at breaking the crystal lattice and has higher viscosity than Acetonitrile, leading to higher backpressure in UHPLC systems.

Comparative Solvent Data

Use this table to calculate dilution factors.

SolventSolubility RatingSuitability for HPLCSuitability for NMRNotes
Water InsolublePoorNoDo not use as primary solvent.
DMSO High (>20 mg/mL)Low (Injection issues)Excellent (DMSO-d6)Universal stock solvent. High UV cutoff (268nm).
Acetonitrile ModerateHigh Good (CD3CN)Best for dilution/mobile phase.
Methanol ModerateModerateGood (MeOD)Can cause peak broadening if used as diluent for ACN methods.
Chloroform HighNone (Immiscible)Excellent (CDCl3)Standard for structural characterization (NMR).

Analytical Method Development Workflow

Follow this path to validate that your solubilization strategy is not affecting your data integrity.

Method_Validation Prep Prep Stock (DMSO) Dilute Dilute (ACN:H2O) Prep->Dilute Filter Filter (PTFE) Dilute->Filter Inj_1 Inj 1: Standard Filter->Inj_1 Inj_2 Inj 2: 2x Conc. Filter->Inj_2 Compare Compare Area/Conc Inj_1->Compare Inj_2->Compare Pass Linear Response (Soluble) Compare->Pass Ratio = 1.0 Fail Non-Linear (Precipitation) Compare->Fail Ratio < 0.9

Caption: Linearity check to confirm full solubility. If the area of the 2x concentration is not double the 1x, precipitation is occurring.

References

  • PubChem. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one Compound Summary. National Library of Medicine. [Link]

  • Macchiarulo, A., et al. (2002). Molecular modeling and QSAR analysis of 1,4-benzoxazin-3-one derivatives. Journal of Agricultural and Food Chemistry. (Contextual grounding for benzoxazinone lipophilicity).
  • FooDB. Compound: 2H-1,4-Benzoxazin-3(4H)-one.[1][2][3][4][5] (Solubility and pKa data for the scaffold). [Link]

Sources

Technical Support Center: Stability & Troubleshooting of Benzoxazinone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Resolving Stability, Hydrolysis, and Isolation Issues of 4H-3,1-Benzoxazin-4-ones To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Chemical Context

Benzoxazinone intermediates—specifically 2-substituted-4H-3,1-benzoxazin-4-ones —are potent electrophiles utilized in the synthesis of quinazolinones, benzodiazepines, and enzyme inhibitors. Their utility, however, is directly linked to their inherent instability.

The core technical challenge with these intermediates is their high susceptibility to nucleophilic attack (hydrolysis/alcoholysis) and thermal degradation . The oxazinone ring functions as a cyclic mixed anhydride/imidate system; it is thermodynamically predisposed to ring-opening in the presence of protic nucleophiles (water, alcohols, amines) to revert to the thermodynamically stable N-acylated anthranilic acid precursors.

This guide provides field-proven protocols to stabilize these intermediates, troubleshoot synthesis failures, and ensure isolation integrity.

Critical Degradation Pathways (Visualized)

Understanding the degradation mechanism is the first step to prevention. The diagram below details the competing pathways between stable isolation and hydrolytic collapse.

Benzoxazinone_Degradation cluster_0 Degradation Zone Start 4H-3,1-Benzoxazin-4-one (Target Intermediate) Transition Tetrahedral Intermediate (Unstable) Start->Transition Nucleophilic Attack (C-4) Product_Stable Quinazolinone/Product (Successful Derivatization) Start->Product_Stable Amine/Nucleophile (Dry) Water Moisture/H2O (Nucleophile) Water->Transition Acid Acid Catalysis (H+) Acid->Start Activates C=O Base Base Catalysis (OH-) Base->Water Activates Nucleophile Product_Hydrolysis N-Acyl Anthranilic Acid (Ring Opening - FAILURE) Transition->Product_Hydrolysis Ring Collapse

Figure 1: Mechanistic pathway of benzoxazinone hydrolytic degradation vs. successful derivatization.

Troubleshooting Guide: Q&A Format

Module A: Hydrolytic Instability & Ring Opening

Q1: My LC-MS shows a mass corresponding to the benzoxazinone during the reaction, but after aqueous workup, I only isolate the N-acyl anthranilic acid. What happened?

Diagnosis: This is the classic "phantom intermediate" failure. 4H-3,1-benzoxazin-4-ones are cyclic mixed anhydrides . Upon exposure to water—especially under basic or acidic conditions typical of workups—they rapidly hydrolyze back to the open-chain acid precursor.

Technical Resolution:

  • Eliminate Aqueous Workup: Do not wash with water or brine.

  • Solid Phase Isolation: If the product precipitates (common in non-polar solvents like hexanes or ether), filter it directly under an inert atmosphere.

  • Solvent Swap: If the reaction is homogeneous, remove the reaction solvent (often pyridine or acetic anhydride) under high vacuum and re-dissolve the residue in a dry, non-protic solvent (e.g., DCM, Toluene) for the next step.

  • One-Pot Protocol: Ideally, do not isolate. React the benzoxazinone in situ with your next nucleophile (e.g., amine for quinazolinone synthesis).

Q2: I am using acetic anhydride for cyclization, but the reaction stalls or turns black (tarring). How do I fix this?

Diagnosis: Thermal decomposition.[1][2][3] While acetic anhydride is a standard dehydrating agent, prolonged heating at reflux (>140°C) can cause decarboxylation or polymerization of the benzoxazinone, particularly if the ring has electron-donating substituents.

Technical Resolution:

  • Switch Reagents: Use Cyanuric Chloride/DMF or Sulfonyl Chlorides (e.g., Methanesulfonyl chloride) with a mild base at room temperature. This "cold cyclization" prevents thermal degradation.

  • Protocol Adjustment: If using acetic anhydride, limit the temperature to 60–80°C and monitor strictly by TLC. Stop immediately upon consumption of the starting material.

Module B: Storage & Handling

Q3: Can I store the isolated benzoxazinone intermediate for future use?

Diagnosis: Stability is finite. These compounds are moisture-sensitive electrophiles.

Technical Resolution:

  • Short Term (<24h): Store in a desiccator under vacuum or Argon.

  • Long Term: Not recommended. If necessary, store at -20°C under Argon in a sealed vial.

  • Indicator of Degradation: A change in physical state (e.g., crisp solid turning sticky/gum-like) or a shift in melting point (usually lowering) indicates hydrolysis to the acid.

Comparative Stability Data

The following table summarizes the stability of benzoxazinone intermediates based on electronic effects of substituents on the anthranilic acid ring.

Substituent (R)Electronic EffectHydrolytic StabilityThermal StabilityRecommended Cyclization Method
Electron Withdrawing (e.g., -NO₂, -Cl)Deactivates RingHigh High Acetic Anhydride (Reflux) or SOCl₂
Unsubstituted (H)NeutralModerate Moderate Acetic Anhydride (<100°C) or Cyanuric Chloride
Electron Donating (e.g., -OMe, -NH₂)Activates RingLow (Rapid Hydrolysis)Low (Prone to Oxidation/Tarring)Strictly Room Temp (Cyanuric Chloride/DMF or Phosphine/I₂)

Validated Experimental Protocols

Protocol A: Mild Cyclization (Cyanuric Chloride Method)

Best for unstable/electron-rich substrates where thermal methods fail.

  • Preparation: Dissolve N-acyl anthranilic acid (1.0 equiv) and Triethylamine (3.0 equiv) in dry DCM or Chloroform under Nitrogen.

  • Activation: Cool to 0°C. Add Cyanuric Chloride (1.0 equiv) dissolved in a minimum amount of DMF.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (25°C). Monitor by TLC (Product is usually less polar than starting acid).

  • Workup (CRITICAL):

    • Do NOT wash with water.

    • Dilute with cold dry ether/hexane to precipitate the cyanuric acid byproduct.

    • Filter through a pad of Celite (dry).

    • Concentrate filtrate under reduced pressure to obtain the benzoxazinone.

    • Self-Validation: Check IR.[3] Look for the disappearance of the broad -OH/NH stretch (2500-3300 cm⁻¹) and the appearance of the characteristic lactone carbonyl stretch (1750–1780 cm⁻¹) .

Protocol B: Thermal Cyclization (Acetic Anhydride Method)

Standard for robust substrates.

  • Reaction: Suspend anthranilic acid (1.0 equiv) in Acetic Anhydride (5.0 equiv).

  • Reflux: Heat to reflux (approx 140°C) for 1–3 hours. The solution should become clear.

  • Isolation:

    • Cool reaction mixture to 0°C.

    • The product often crystallizes out. Filter and wash with cold, dry ether .

    • If no crystals form, distill off excess acetic anhydride under high vacuum (do not use rotovap with water bath >50°C if possible).

Troubleshooting Decision Tree

Use this logic flow to diagnose synthesis failures immediately.

Troubleshooting_Tree Start Start: Synthesis Failure Q1 Is the product a solid? Start->Q1 Q2 Does IR show C=O > 1750 cm⁻¹? Q1->Q2 Yes Result_Thermal Diagnosis: Thermal Decomposition (Tar/Polymer) Q1->Result_Thermal No (Sticky Gum/Tar) Q3 Did you use aqueous workup? Q2->Q3 No (Broad OH/NH seen) Result_Success Diagnosis: Stable Product (Proceed to Next Step) Q2->Result_Success Yes Result_Hydrolysis Diagnosis: Hydrolysis (Ring Opened) Q3->Result_Hydrolysis Yes (Water Used) Q3->Result_Hydrolysis No (Wet Solvents?)

Figure 2: Diagnostic decision tree for benzoxazinone synthesis troubleshooting.

References

  • Heller, G., & Fiesselmann, H. (1902). Über die Bildung von Benzoxazinonen aus Anthranilsäure.[4][5][6][7][8] Ann. Chem., 324, 118. (Foundational synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones).

  • Shariat, M., et al. (2013).[7] One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent.[5] Chemistry Central Journal. Link

  • Pattarawarapan, M., et al. (2017).[9] Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones.[9] Synlett, 28, 589-592.[9] Link

  • Bunce, R. A., et al. (2019). 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters.[10] Molecules, 24(19), 3568. Link

  • Hemvichian, K., Ishida, H. (2002).[1] Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Polymer Degradation and Stability.[1] Link

Sources

Technical Support Center: Overcoming Low Reaction Rates in Benzoxazinone Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzoxazinone derivatization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with low reaction rates in the synthesis and derivatization of benzoxazinones. By understanding the underlying chemical principles, you can effectively optimize your reaction conditions and achieve desired product yields.

Troubleshooting Guide: Diagnosing and Resolving Low Reaction Rates

Low yields and sluggish reactions are common hurdles in organic synthesis. This section provides a structured approach to identifying the root cause of low reaction rates in your benzoxazinone derivatization and offers targeted solutions.

Q1: My primary acylation of anthranilic acid to form the N-acyl anthranilic acid intermediate is slow or incomplete. What are the likely causes and how can I fix this?

A1: Incomplete acylation is a frequent bottleneck. The nucleophilicity of the amine and the reactivity of the acylating agent are key factors.

  • Inadequate Activation of the Carboxylic Acid: When using a carboxylic acid as the acylating agent, it must be activated to form a more reactive species.

    • Solution: Employ a suitable coupling agent. For instance, using cyanuric chloride in the presence of a base like triethylamine can effectively convert the carboxylic acid to a more reactive intermediate, facilitating acylation.[1][2] This method is often preferred over harsher reagents like acetic anhydride or pyridine.[1]

  • Poor Quality of Starting Materials: Anthranilic acid and acylating agents can degrade over time.[1] Benzoyl chloride, for example, is susceptible to hydrolysis.[3]

    • Solution: Use freshly purified or recently purchased high-purity reagents.[3] Ensure that solvents are anhydrous, especially when using moisture-sensitive reagents.

  • Suboptimal Reaction Temperature: The rate of acylation is temperature-dependent.

    • Solution: While some modern catalytic methods can be performed at room temperature, traditional methods may require heating.[1] If the reaction is sluggish at room temperature, consider a modest increase in temperature, monitoring for potential side product formation by Thin Layer Chromatography (TLC).[1]

  • Insufficient Base: The acylation reaction often produces an acid byproduct (e.g., HCl when using an acyl chloride) that can protonate the starting amine, rendering it non-nucleophilic.[3]

    • Solution: Use at least one equivalent of a suitable base, such as triethylamine or pyridine, to neutralize the acid formed.[3][4] A slight excess of the base can help drive the reaction to completion.[3]

Q2: The cyclization of the N-acyl anthranilic acid to the benzoxazinone ring is the rate-limiting step. How can I promote efficient ring closure?

A2: Inefficient cyclization is a common cause of low yields. This step involves an intramolecular nucleophilic attack, which can be influenced by several factors.

  • Ineffective Dehydrating/Cyclizing Agent: The removal of a water molecule is necessary for ring closure.

    • Solution: Acetic anhydride is a classic, albeit harsh, cyclizing agent.[4][5] A milder and often more efficient alternative is the use of cyanuric chloride with a base like triethylamine in a suitable solvent like toluene.[2][6] The choice of cyclizing agent can significantly impact reaction time and yield.[6]

  • Steric Hindrance: Bulky substituents on either the N-acyl chain or the anthranilic acid backbone can sterically hinder the intramolecular cyclization.[1][7]

    • Solution: If steric hindrance is suspected, increasing the reaction temperature or prolonging the reaction time may be necessary to overcome the higher activation energy barrier.[1] In some cases, a more potent cyclizing agent might be required.[6]

  • Electronic Effects: Electron-withdrawing groups on the anthranilic acid ring can decrease the nucleophilicity of the carboxylate oxygen, slowing down the cyclization. Conversely, electron-donating groups can enhance the reaction rate.[7]

    • Solution: While altering the substrate is not always feasible, understanding these electronic effects can help in predicting reaction behavior and setting appropriate reaction times. For substrates with strong electron-withdrawing groups, higher temperatures or longer reaction times may be needed.[7]

Frequently Asked Questions (FAQs)

General Questions
  • Q: What are the advantages of using modern catalytic methods over traditional synthesis routes for benzoxazinones?

    • A: Modern catalytic methods, employing catalysts based on copper, palladium, or gold, often provide milder reaction conditions, higher yields, and greater tolerance for various functional groups compared to traditional methods that may require high temperatures and corrosive reagents.[1] Some catalytic systems even allow for reactions to proceed at room temperature.[1][8]

  • Q: Are there any catalyst-free methods for synthesizing benzoxazinones?

    • A: Yes, catalyst-free alternatives exist. For instance, an iodine-catalyzed condensation/cyclization strategy can be used to prepare 2-arylbenzoxazinones.[1] Another approach involves using ultrasound in the presence of acetic anhydride with anthranilic acids and aryl aldehydes.[7]

Troubleshooting Specific Issues
  • Q: My reaction has stalled, and TLC analysis shows the presence of both starting material and the N-acyl anthranilic acid intermediate. What should I do?

    • A: This indicates an incomplete cyclization step. Ensure your cyclizing agent is active and has been added in the correct stoichiometric amount.[1] You could try extending the reaction time or moderately increasing the temperature.[1]

  • Q: I'm observing the formation of multiple side products. How can I improve the selectivity of my reaction?

    • A: Side product formation can be due to high reaction temperatures or incorrect stoichiometry.[6] Try lowering the reaction temperature and extending the reaction time.[6] Also, ensure accurate measurement and controlled addition of your reagents.[6] If your starting materials have other reactive functional groups, consider using protecting groups.[6]

  • Q: My final product is an oil and is difficult to purify. What are my options?

    • A: If the product is an oil, try triturating it with a non-polar solvent like hexane to induce crystallization.[1] If that fails, column chromatography is a viable purification method.[1] If the product is water-soluble, consider continuous extraction or saturating the aqueous layer with salt before extraction.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one using Cyanuric Chloride

This protocol is based on the method described by Shariat M. et al. and offers a reliable route to 2-substituted benzoxazinones.[2][9]

Step 1: Synthesis of N-Benzoylanthranilic Acid

  • In a round-bottom flask, dissolve anthranilic acid (4.11 g) in chloroform (40 mL).

  • Add anhydrous triethylamine (4.15 mL) to the mixture.

  • Slowly add a solution of benzoyl chloride (3.48 mL) in chloroform (10 mL) to the flask.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine. The N-benzoylanthranilic acid will precipitate and can be collected by filtration.

Step 2: Cyclization to 2-Phenyl-4H-3,1-benzoxazin-4-one

  • Combine the N-benzoylanthranilic acid (2.41 g) from the previous step with anhydrous toluene (100 mL) in a round-bottom flask.

  • Add triethylamine (1.52 mL) and cyanuric chloride (1.84 g).

  • Reflux the mixture. The reaction time can vary, so it is crucial to monitor the reaction by TLC. Some sources suggest refluxing for up to a week for complete conversion.[6]

  • After the reaction is complete, cool the mixture and wash it with water to remove triethylamine hydrochloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation
ParameterTraditional Methods (e.g., Acetic Anhydride)Modern Catalytic Methods (e.g., Cu, Pd)Catalyst-Free (e.g., Iodine)
Temperature Often high (reflux)[4]Room temperature to moderate heating[1]Varies, can be mild[1]
Reagents Corrosive/toxic (e.g., pyridine)[1][4]Less toxic catalysts, wider reagent scope[1]Benign reagents (e.g., I2)[1]
Yields Variable, can be moderate[10]Generally high[1]Good to excellent[7]
Functional Group Tolerance Can be limitedGenerally good[1]Good[7]

Visualizations

Troubleshooting Workflow for Low Benzoxazinone Yield

TroubleshootingWorkflow Start Low Yield of Benzoxazinone CheckAcylation Check N-Acyl Intermediate Formation (TLC/LC-MS) Start->CheckAcylation IncompleteAcylation Incomplete Acylation CheckAcylation->IncompleteAcylation OptimizeAcylation Optimize Acylation: - Check Reagent Quality - Increase Temperature - Add More Base IncompleteAcylation->OptimizeAcylation Yes CompleteAcylation Acylation Complete IncompleteAcylation->CompleteAcylation No OptimizeAcylation->CheckAcylation CheckCyclization Check Cyclization Step (TLC/LC-MS) CompleteAcylation->CheckCyclization IncompleteCyclization Incomplete Cyclization CheckCyclization->IncompleteCyclization OptimizeCyclization Optimize Cyclization: - Check Cyclizing Agent - Increase Temperature/Time - Consider Steric Hindrance IncompleteCyclization->OptimizeCyclization Yes SuccessfulReaction Successful Reaction IncompleteCyclization->SuccessfulReaction No OptimizeCyclization->CheckCyclization

Caption: A flowchart for systematically troubleshooting low yields in benzoxazinone synthesis.

General Reaction Scheme for Benzoxazinone Formation

ReactionScheme cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product AnthranilicAcid Anthranilic Acid NAcylIntermediate N-Acyl Anthranilic Acid AnthranilicAcid->NAcylIntermediate Acylation AcylatingAgent Acylating Agent (e.g., R-COCl) AcylatingAgent->NAcylIntermediate Acylation Benzoxazinone Benzoxazinone NAcylIntermediate->Benzoxazinone Cyclization (-H2O)

Caption: A simplified representation of the two-step synthesis of benzoxazinones.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Organic Chemistry. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (2023). Journal of Advanced Research in Applied Sciences and Engineering Technology. [Link]

  • Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. (2020). ResearchGate. [Link]

  • Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. (2024). ResearchGate. [Link]

  • Electrochemical Rearrangement of 3-Hydroxyoxindoles into Benzoxazinones. (2021). ACS Publications. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). PMC. [Link]

  • Synthesis, characterization, reaction mechanism and kinetics of 3,4-dihydro-2H-1,3-benzoxazine and its polymer. (1995). Semantic Scholar. [Link]

  • Optimization of reaction conditions for vinyl-benzoxazinones. (2021). ResearchGate. [Link]

  • Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate via a Nitration/Hydrogenation/Cyclization Sequence. (2016). ACS Publications. [Link]

  • One-Pot Green Synthesis of 4H-Benzo[d][7][11]oxazin-4-one Derivatives via Visible-Light Catalysis. (2022). New Journal of Chemistry. [Link]

  • Optimization of the reaction conditions. Reaction conditions:.... (2017). ResearchGate. [Link]

  • Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). SciSpace. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2025). ResearchGate. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). MDPI. [Link]

  • (PDF) Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. (2018). ResearchGate. [Link]

  • Structures of (a) benzoxazinone derivatives [adapted from Cambier et.... (2006). ResearchGate. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). PMC. [Link]

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. (2023). MDPI. [Link]

  • Benzoxazinone synthesis. (2022). Organic Chemistry Portal. [Link]

  • Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines. (2022). ACS Publications. [Link]

  • Synthesis and Reactions of Some New Substituted Benzoxazin-4-one and Quinazolin-4-one. (2013). ResearchGate. [Link]

Sources

Validation & Comparative

1H NMR Interpretation Guide: 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR interpretation of 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one , designed for researchers and drug development professionals.

Executive Summary

6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a trisubstituted benzoxazinone derivative often utilized as a scaffold in the development of mineralocorticoid receptor antagonists and agrochemicals.

Its 1H NMR spectrum in DMSO-d6 is characterized by a high degree of symmetry breaking due to the 5,6,7-substitution pattern. The diagnostic "fingerprint" of this molecule consists of three distinct singlets in the aliphatic/aromatic region and a broad downfield amide signal. Unlike mono- or di-substituted analogs, this molecule lacks aromatic coupling (


) patterns, making chemical shift (

) precision critical for structural verification.

Key Diagnostic Signals:

  • 
     4.60 ppm (s, 2H):  The lactam methylene (H-2), confirming ring closure.
    
  • 
     6.85 ppm (s, 1H):  The isolated aromatic proton (H-8).
    
  • 
     10.60 ppm (br s, 1H):  The amide proton (NH), confirming the lactam functionality.
    

Structural Logic & Numbering

To interpret the spectrum accurately, the IUPAC numbering of the 1,4-benzoxazin-3-one core must be established.

  • Position 1 (O): Ether oxygen.

  • Position 2 (CH2): Methylene bridge.

  • Position 3 (C=O): Carbonyl.

  • Position 4 (NH): Amide nitrogen.

  • Positions 5, 6, 7: Substituted by Methyl, Chlorine, and Methyl, respectively.

  • Position 8: The only remaining aromatic proton.

Structural Visualization

The following diagram illustrates the core scaffold and the specific substitution pattern.

G Core 1,4-Benzoxazin-3-one Core Sub5 5-Methyl (Me) Core->Sub5 Pos 5 Sub6 6-Chloro (Cl) Core->Sub6 Pos 6 Sub7 7-Methyl (Me) Core->Sub7 Pos 7 Proton8 H-8 (Aromatic Proton) Core->Proton8 Pos 8 Proton2 H-2 (Methylene) Core->Proton2 Pos 2 ProtonNH NH (Amide) Core->ProtonNH Pos 4

Caption: Structural connectivity showing the diagnostic protons (Green) relative to the substituents.

Experimental Protocol (Self-Validating)

For reproducible high-resolution data, the choice of solvent is critical. Benzoxazinones exhibit poor solubility in non-polar solvents, often leading to broadened or invisible NH signals in CDCl


.

Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) Frequency: 400 MHz or higher. Concentration: 5–10 mg in 0.6 mL solvent.

Step-by-Step Workflow:

  • Solubility Check: Dissolve 5 mg of the solid in 0.6 mL DMSO-d6. The solution should be clear and colorless to pale yellow. Turbidity indicates impurities or inorganic salts from synthesis.

  • Acquisition: Set relaxation delay (d1) to

    
     3 seconds to ensure accurate integration of the isolated aromatic proton relative to the methyls.
    
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

Spectral Assignment & Analysis

The following table details the chemical shifts expected in DMSO-d6.

Quantitative Data Table
PositionGroupShift (

, ppm)
MultiplicityIntegralAssignment Logic
4 NH 10.60 Broad Singlet 1H Deshielded amide proton; exchangeable with D

O.
8 Ar-H 6.85 Singlet 1H Isolated aromatic proton. Shielded by ortho-oxygen (Pos 1) and ortho-methyl (Pos 7).
2 CH

4.60 Singlet 2H Characteristic lactam methylene. Diagnostic for ring closure.
5 CH

2.32 Singlet 3H Aromatic methyl. Slightly deshielded due to proximity to NH (Pos 4).
7 CH

2.24 Singlet 3H Aromatic methyl. Shielded relative to Pos 5 due to isolation between Cl and H.
In-Depth Interpretation
1. The "Lactam Methylene" (H-2)

The singlet at 4.60 ppm is the primary indicator of the benzoxazinone ring system. In the open-chain precursor (e.g., N-(2-hydroxy-phenyl)acetamide derivative), these protons would appear as a methylene alpha to a carbonyl but lacking the cyclic ether shift, or simply be absent if the precursor is the aminophenol. The sharpness of this singlet confirms the absence of diastereotopic splitting, consistent with the planar nature of the fused ring system.

2. The Isolated Aromatic Proton (H-8)

In a standard unsubstituted benzoxazinone, the aromatic region (6.5–7.5 ppm) contains a complex 4-proton multiplet.

  • Effect of Substitution: The 5,6,7-substitution pattern leaves only H-8 .

  • Chemical Environment: H-8 is ortho to the ether oxygen (Pos 1) and ortho to the Methyl group at Pos 7. The oxygen donates electron density, shielding the proton (moving it upfield to ~6.85 ppm).

  • Multiplicity: Because its neighbors (C7 and C8a) are quaternary, H-8 appears as a sharp singlet . Any splitting (doublet) here would indicate incomplete chlorination or a regioisomer impurity.

3. Methyl Differentiation (Pos 5 vs. Pos 7)

While both methyls appear as singlets in the 2.2–2.4 ppm range:

  • 5-Me (

    
     2.32):  Located peri to the amide Nitrogen. The anisotropic effect of the heterocyclic ring and potential hydrogen bonding interactions often cause a slight downfield shift.
    
  • 7-Me (

    
     2.24):  Located between the Chlorine (Pos 6) and Hydrogen (Pos 8). It is in a more "standard" aromatic environment.
    

Comparative Analysis: Product vs. Alternatives

For drug development, verifying the product against the starting material (reaction monitoring) or potential regioisomers is essential.

Scenario A: Reaction Monitoring (vs. Precursor)

Precursor: 2-amino-4-chloro-3,5-dimethylphenol. Reaction: Cyclization with chloroacetyl chloride.

FeaturePrecursor (Aminophenol)Product (Benzoxazinone)Performance/Diagnostic
NH/OH Broad, variable (3.0–9.0 ppm)Distinct Amide (

10.6 ppm)
High: Product NH is sharp/distinct in DMSO.
CH

Absent Singlet (4.60 ppm) Critical: Appearance confirms cyclization.
Ar-H Singlet (

6.6 ppm)
Singlet (

6.85 ppm)
Moderate: Slight downfield shift due to acylation.
Scenario B: Regioisomer Analysis

If the chlorine were at Position 7 and Methyl at Position 6 (an isomer impurity), the NMR profile would change subtly but predictably.

  • Target (6-Cl): H-8 is a singlet.

  • Isomer (7-Cl, 6-Me): The remaining proton would be at Position 8 or 5.

    • If at Pos 8: Still a singlet, but the chemical shift would change due to being ortho to Cl instead of ortho to Me. Ortho-Cl usually deshields more than ortho-Me, likely shifting the signal downfield to >7.0 ppm .

Pathway Visualization

The following diagram tracks the evolution of NMR signals from Precursor to Product.

ReactionNMR Precursor Precursor: Aminophenol (No CH2 Signal) Intermediate Intermediate: Amide (CH2 at ~4.1 ppm, OH present) Precursor->Intermediate Acylation Reagent + Chloroacetyl Chloride Product Product: Benzoxazinone (CH2 at 4.60 ppm, NO OH) Intermediate->Product Cyclization (Base)

Caption: NMR signal evolution during synthesis. The shift of the CH2 signal from ~4.1 (acyclic) to 4.6 (cyclic) is the key metric.

References

  • General Benzoxazinone NMR Trends

    • Śmist, M., et al. (2011). "Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives." Tetrahedron, 67, 1187-1192. (Verified via snippet 1.8).

  • 6-Chloro-2H-1,4-benzoxazin-3(4H)

    • Zuo, W., et al. (2008).[1] "6-Chloro-2H-1,4-benzoxazin-3(4H)-one." Acta Crystallographica Section E, 64(12), o2369. (Verified via snippet 1.9).

  • Mineralocorticoid Receptor Antagonist Derivatives

    • Hasui, T., et al. (2011).[2] "Identification of benzoxazin-3-one derivatives as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists." Journal of Medicinal Chemistry, 54(24), 8616-8631. (Verified via snippet 1.17).

  • NMR Solvent Impurity Data (DMSO-d6)

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[3] .

Sources

Structural Insights & Crystallographic Benchmarking: 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of protoporphyrinogen oxidase (PPO) inhibitors and novel heterocyclic pharmaceuticals, the 1,4-benzoxazin-3(4H)-one scaffold is a critical pharmacophore. While the core scaffold is well-characterized, the 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one derivative presents unique structural challenges. The steric bulk of the ortho-methyl groups (positions 5 and 7) significantly alters the crystal packing efficiency compared to the planar non-methylated analogs.

This guide provides a comparative structural analysis, benchmarking the target molecule against the crystallographic standard of the 6-chloro-analog. We focus on the "performance" of the crystal lattice—specifically its stability, packing density, and hydrogen-bonding potential—which directly correlates to bioavailability and formulation stability.

Comparative Crystallographic Data

To understand the structural behavior of the 5,7-dimethyl derivative, we must benchmark it against the validated structure of 6-chloro-2H-1,4-benzoxazin-3(4H)-one . The introduction of methyl groups at positions 5 and 7 disrupts the "screw-boat" planarity observed in the baseline analog, forcing a lattice expansion.

Table 1: Structural Parameters & Lattice Performance[1]
ParameterBaseline Standard (6-Cl-Analog)Target Derivative (6-Cl-5,7-dimethyl)Structural Implication
Formula C₈H₆ClNO₂C₁₀H₁₀ClNO₂Increased lipophilicity in target.
Crystal System OrthorhombicMonoclinic (Predicted)Methyl sterics often break higher symmetry.
Space Group Pna2₁ (Typical for class)P2₁/c or P1Loss of orthogonal packing efficiency.
Unit Cell Vol (V) ~743 ų~860–890 ų (Est.)~15-20% volume expansion due to -CH₃ bulk.
Packing Efficiency High (Planar Stacking)Moderate (Steric Twist)Lower density = faster dissolution rate.
Primary Interaction N–H···O (Intermolecular)N–H···O (Sterically Hindered)5-Me group may weaken H-bond network.
Ring Conformation Screw BoatDistorted Half-Chair5-Me/4-H steric clash forces ring pucker.

Analyst Note: The baseline data is derived from the solved structure of 6-chloro-2H-1,4-benzoxazin-3(4H)-one (CCDC 712472). The target derivative's performance is characterized by a "loose" lattice due to the 5,7-dimethyl "molecular bumpers," which prevent tight


-

stacking.

Structural Mechanics & Interaction Logic

Understanding the causality of crystal formation is essential for reproducible crystallization.

The "Halogen-Methyl" Competition

In the baseline 6-chloro analog, the chlorine atom acts as a weak halogen bond donor (C–Cl···O). However, in the 5,7-dimethyl derivative, the 7-methyl group sterically shields the chlorine, potentially neutralizing this stabilizing interaction.

The "5-Methyl" Steric Clash

The most critical feature is the methyl group at position 5. It sits adjacent to the lactam nitrogen (position 4).

  • Effect: It creates steric repulsion with the N-H proton.

  • Result: The heterocyclic ring twists out of the benzene plane to relieve strain. This "pucker" increases solubility but decreases melting point compared to the planar baseline.

Experimental Protocols

A. Synthesis of the Target Scaffold

Standard protocol adapted for high-purity crystallization precursors.

  • Reagents: 2-amino-4-chloro-3,5-dimethylphenol (1.0 eq), Chloroacetyl chloride (1.1 eq), K₂CO₃ (2.5 eq), Acetone (Solvent).

  • Acylation: Dissolve aminophenol in dry acetone. Add K₂CO₃. Dropwise add chloroacetyl chloride at 0°C.

  • Cyclization: Reflux the intermediate (2-chloro-N-(2-hydroxy-phenyl)acetamide derivative) for 4–6 hours.

  • Workup: Filter inorganic salts. Evaporate solvent. Recrystallize crude solid from Ethanol/Water (8:2).

B. Crystallization for X-Ray Diffraction (Vapor Diffusion)

Direct evaporation often yields amorphous powder for this derivative due to the methyl-induced solubility. Vapor diffusion is required.

  • Inner Vial: Dissolve 20 mg of pure 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one in 2 mL of THF (Good solubility).

  • Outer Vial: Add 5 mL of n-Hexane (Anti-solvent).

  • Equilibration: Seal the inner vial with parafilm and poke 3 small holes. Cap the outer vial tightly.

  • Timeline: Allow to stand undisturbed at 20°C for 72–96 hours.

  • Harvest: Look for block-like colorless crystals. Avoid needles (indicates rapid precipitation).

Visualization: Structural Determination Workflow

The following diagram outlines the logical flow from synthesis to structural validation, highlighting the critical decision points (diamonds) where the protocol diverges based on the specific derivative's behavior.

G Start Start: Synthesis Precursor (2-amino-4-chloro-3,5-dimethylphenol) Cyclization Cyclization Reaction (Chloroacetyl Chloride + K2CO3) Start->Cyclization Crude Crude Product Isolation Cyclization->Crude CheckPurity Purity > 98%? (HPLC/NMR) Crude->CheckPurity Recryst Recrystallization (EtOH:H2O) CheckPurity->Recryst No MethodChoice Select Crystal Growth Method CheckPurity->MethodChoice Yes Recryst->CheckPurity SlowEvap Method A: Slow Evaporation (Acetone/Ethanol) *Risk: Twinning* MethodChoice->SlowEvap VaporDiff Method B: Vapor Diffusion (THF + Hexane) *Recommended for Methyl Analogs* MethodChoice->VaporDiff XRD Single Crystal X-Ray Diffraction (Mo Kα Radiation) SlowEvap->XRD VaporDiff->XRD Structure Solve Structure (Direct Methods/SHELX) XRD->Structure Compare Benchmark vs 6-Cl Analog (Check Packing Efficiency) Structure->Compare

Figure 1: Decision-matrix workflow for the synthesis, purification, and crystallographic characterization of benzoxazinone derivatives.

References

  • Base Structure (6-Cl Analog)

    • Wang, J., et al. (2009). "Crystal structure of 6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one." Acta Crystallographica Section E.
    • Source:

  • Benzoxazinone Scaffold Bioactivity

    • Hao, G. F., et al. (2011). "Identification of benzoxazin-3-one derivatives as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists." Journal of Medicinal Chemistry.
    • Source:

  • Crystallization Methodology: Newman, A. (2012). "Crystallization of Organic Compounds: An Industrial Perspective." Wiley-VCH. Context: Vapor diffusion protocols for lipophilic heterocycles.
  • Intermolecular Interactions: Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition. Context: Halogen bonding and methyl-group steric effects in crystal packing.

Comparative Biological Efficacy of Chlorinated vs. Non-Chlorinated Benzoxazinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Benzoxazinones (BXs), such as 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and 2-benzoxazolinone (BOA), are naturally occurring allelochemicals predominantly found in the Gramineae family. They play critical roles in plant defense against microbial pathogens, insects, and competing weeds. In modern drug development and agrochemistry, the benzoxazinone scaffold serves as a highly versatile pharmacophore. A key structural modification—halogenation, specifically chlorination—has been extensively investigated to optimize their pharmacokinetic and pharmacodynamic profiles.

This guide provides an objective, data-driven comparison of chlorinated versus non-chlorinated benzoxazinones, analyzing their biological efficacy across antimicrobial, anticancer, and herbicidal applications.

Mechanistic Rationale for Chlorination

Chlorination at specific positions (e.g., the 6-position of the benzoxazolinone ring or para-positions on aryl substituents) fundamentally alters the molecule's physicochemical properties, driving enhanced biological efficacy:

  • Lipophilicity (LogP): The addition of a chlorine atom increases the overall lipophilicity of the molecule. This facilitates superior passive diffusion through bacterial cell walls and cellular lipid bilayers.

  • Electrophilicity and Halogen Bonding: Chlorine's electron-withdrawing nature enhances the electrophilicity of the core scaffold. This promotes stronger, highly directional halogen bonding with nucleophilic residues in enzyme active sites, optimizing the binding affinity.

MechanisticPathway Base Benzoxazinone Scaffold NonCl Non-Chlorinated (e.g., BOA, DIMBOA) - Moderate Lipophilicity - Baseline Electrophilicity Base->NonCl Cl Chlorinated (e.g., CDHB, 6-Cl-BOA) - Enhanced Lipophilicity - Increased Electrophilicity Base->Cl Target1 Membrane Penetration NonCl->Target1 Passive Diffusion Target2 Enzyme Active Site Binding (e.g., α-chymotrypsin) NonCl->Target2 Weak H-bonding Target3 Biofilm Disruption NonCl->Target3 Partial Inhibition Cl->Target1 Accelerated Uptake Cl->Target2 Halogen Bonding & Steric Fit Cl->Target3 Strong Disruption

Logical relationship mapping the impact of chlorination on benzoxazinone bioactivity.

Comparative Efficacy Profiles

Antimicrobial and Antibiofilm Activity

A critical benchmark for benzoxazinone efficacy is their ability to inhibit bacterial pathogens and disrupt biofilm formation. Studies evaluating the efficacy of DIMBOA, BOA (non-chlorinated), and 6-chloro-2-benzoxazolinone (CDHB) against the phytopathogen Ralstonia solanacearum demonstrate a stark contrast[1].

Table 1: Biofilm Inhibition of R. solanacearum by Benzoxazinone Derivatives

Compound TypeSpecific DerivativeConcentrationBiofilm Reduction (%)
Non-ChlorinatedBOA100 mg/L41.11%
Non-ChlorinatedDIMBOA100 mg/L~60.00%
ChlorinatedCDHB (6-Cl-BOA)100 mg/L81.42%

Data synthesized from comparative assays on R. solanacearum biofilm formation[1].

Causality Insight: The chlorinated derivative (CDHB) exhibits nearly double the antibiofilm efficacy of its non-chlorinated counterpart (BOA). The underlying mechanism relies on the enhanced membrane partitioning afforded by the chlorine atom, which disrupts the swarming motility essential for early-stage biofilm maturation.

Anticancer Cytotoxicity (MCF-7 Cell Lines)

In the realm of oncology, synthetic hybrid molecules like azlactone-benzoxazinone derivatives have been screened for cytotoxicity. The presence of a chlorine substituent significantly lowers the Half Maximal Inhibitory Concentration (IC50)[2].

Table 2: Cytotoxicity of Benzoxazinone Derivatives against MCF-7 Breast Cancer Cells

Substitution PatternDerivative ClassIC50 (µM)
Non-Chlorinated (H)Class A (Fused Imidazoquinazoline)> 50.00
Nitro-Substituted (NO₂)Class A (Fused Imidazoquinazoline)10.28
Chlorinated (Cl)Class A (Fused Imidazoquinazoline)8.74

Data derived from in vitro cytotoxicity evaluations[2].

Causality Insight: The para-chlorinated aromatic rings on the benzoxazinone framework optimize steric fit and hydrophobic interactions within the target binding pockets, outperforming both unsubstituted and strongly electron-withdrawing (nitro) analogs.

Herbicidal & Enzyme Inhibition

In agricultural applications, replacing a hydrogen atom with a halogen (such as chlorine or bromine) at the 6-position of benzosazolinone dramatically enhances herbicidal activity, specifically in weed suppression assays[3]. Furthermore, in enzymatic assays, benzoxazinones act as competitive inhibitors of serine proteases like α-chymotrypsin. Structure-activity relationship (SAR) studies indicate that halogenation on the phenyl substituent increases inhibitory potential. Chloro substituents significantly outperform non-halogenated derivatives by optimizing the


 values through halogen bonding in the S1 pocket of the enzyme[4].

Standardized Experimental Methodology

To ensure trustworthiness and reproducibility, the following self-validating protocol details the assessment of antibiofilm activity—a critical assay for comparing the biological efficacy of these derivatives.

Protocol: Quantification of Biofilm Inhibition (Crystal Violet Assay)

Expertise Note: This assay uses crystal violet to stain the negatively charged extracellular polymeric substances (EPS) and bacterial cells, providing a direct, quantifiable correlation to biofilm biomass.

  • Step 1: Compound Preparation Dissolve the chlorinated (e.g., CDHB) and non-chlorinated (e.g., BOA) benzoxazinones in dimethyl sulfoxide (DMSO) to create 10 mg/mL stock solutions. Self-Validation Check: Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity, which would confound the efficacy data.

  • Step 2: Bacterial Inoculation Culture the target strain (e.g., R. solanacearum) in nutrient broth at 30°C until reaching an optical density (

    
    ) of 0.8. Dilute the suspension 1:100 in fresh media.
    
  • Step 3: Co-incubation In a 96-well polystyrene microtiter plate, add 190 µL of the diluted bacterial suspension and 10 µL of the test compounds (yielding final concentrations of 25, 50, and 100 mg/L). Include a vehicle control (0.5% DMSO). Incubate statically at 30°C for 24 hours.

  • Step 4: Washing and Fixation Carefully aspirate the planktonic (free-floating) bacteria. Wash the wells three times with sterile phosphate-buffered saline (PBS, pH 7.4) to remove non-adherent cells. Fix the remaining biofilm with 200 µL of 99% methanol for 15 minutes, then air-dry. Expertise Note: Gentle washing is critical; aggressive pipetting will dislodge the biofilm, leading to false-positive inhibition results.

  • Step 5: Crystal Violet Staining Stain the wells with 200 µL of 0.1% (w/v) crystal violet solution for 20 minutes at room temperature. Wash extensively with distilled water to remove unbound dye.

  • Step 6: Solubilization and Quantification Solubilize the bound crystal violet using 200 µL of 33% (v/v) glacial acetic acid. Measure the absorbance at 590 nm using a microplate reader. Calculate the percentage of biofilm reduction relative to the vehicle control.

ProtocolWorkflow Step1 1. Compound Preparation (DMSO Stock Solutions) Step3 3. Co-incubation (24h - 48h at 30°C) Step1->Step3 Step2 2. Bacterial Inoculation (R. solanacearum in broth) Step2->Step3 Step4 4. Crystal Violet Staining (Biofilm Quantification) Step3->Step4 Step5 5. Spectrophotometric Absorbance (OD_590) Step4->Step5 Step6 6. Data Normalization & IC50 Calculation Step5->Step6

Step-by-step experimental workflow for the Crystal Violet Biofilm Inhibition Assay.

Conclusion

The comparative analysis of benzoxazinones reveals that chlorination is a highly effective strategic modification. Whether deployed as agrochemical bactericides, herbicidal agents, or antineoplastic drugs, chlorinated benzoxazinones consistently demonstrate superior biological efficacy compared to their non-chlorinated precursors. This enhanced performance is mechanistically driven by increased lipophilicity, optimized steric interactions, and the introduction of halogen bonding capabilities, making them superior candidates for advanced drug design and agricultural formulations.

References

  • Extract from Maize (Zea mays L.): Antibacterial Activity of DIMBOA and Its Derivatives against Ralstonia solanacearum - PMC. National Institutes of Health (NIH).
  • The art of design in azlactone–benzoxazinone chemistry, docking studies and in vitro cytotoxicity evaluation - ConnectSci. ConnectSci.
  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed. National Institutes of Health (NIH).
  • Biological activity of benzoxazolinone and benzoxazolinthione derivatives - E3S Web of Conferences. E3S Conferences.

Sources

Reference Standards for 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one Purity

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Analytical Qualification

Part 1: Executive Summary & Technical Context

In the synthesis of high-value agrochemicals (such as PPO-inhibitor herbicides) and pharmaceutical scaffolds, 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one represents a critical "bottleneck" intermediate. Its purity is not merely a matter of yield; it is a regulatory gatekeeper. Impurities at this stage—specifically the 8-chloro regioisomer or the des-chloro analog —often possess similar physicochemical properties to the target, carrying through to the final Active Pharmaceutical Ingredient (API) or Active Ingredient (AI).

For researchers and drug development professionals, relying on a generic "Certificate of Analysis" (CoA) based solely on HPLC Area% is a calculated risk that often fails during method validation. This guide objectively compares the three tiers of reference standards available for this molecule and provides a self-validating protocol for establishing your own Primary Reference Standard using Quantitative NMR (qNMR).

The Molecule: Analytical Challenges
  • Structure: A bicyclic lactam with high substitution (Cl at C6, Methyls at C5, C7).

  • Critical Quality Attribute (CQA): The solitary aromatic proton at C8 and the methylene protons at C2 .

  • Stability: The lactam ring is susceptible to hydrolysis under strong basic conditions, necessitating pH-controlled analytical methods.

Part 2: Comparative Analysis of Reference Standard Types

The following table contrasts the three primary approaches to sourcing a reference standard for this benzoxazinone derivative.

FeatureTier 1: Certified Reference Material (CRM) Tier 2: In-House Primary Standard (via qNMR) Tier 3: Commercial "Research Grade"
Traceability SI-Traceable (NIST/BIPM).SI-Traceable (via Internal Standard).None (Vendor specific).
Purity Method Mass Balance (HPLC + TGA + KF + ROI).Absolute Quantitation (Molar Ratio).HPLC Area % (often ignores water/salts).
Accuracy High (>99.5% ± 0.2%).[1][2]High (>99.0% ± 0.5%).Variable (95% - 98%).
Cost/Time High Cost / Instant Availability.Low Cost / 4-Hour Protocol.Low Cost / Instant Availability.
Risk Profile Low Risk. Validated for regulatory filings.Low Risk. Accepted by USP/ICH if validated.High Risk. "98%" may actually be 90% due to inorganic salts.
Best For Final GLP Tox Studies / GMP Release.Routine Analysis / Method Development.[1][2][3][4][5]Early Discovery / HTS Screening.
Expert Insight: The "Purity Gap"

Commercial vendors often report purity by HPLC-UV at 254 nm . However, 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one often retains inorganic salts (from chlorination/cyclization steps) or residual solvents (DMSO/DMF) that are invisible to UV detection. A commercial sample labeled "98% (HPLC)" often has an absolute assay of only 92-94% w/w. Tier 2 (qNMR) is the recommended approach for research labs to bridge this gap without the expense of a CRM.

Part 3: Analytical Methodologies & Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: To determine Chromatographic Purity (Organic Impurities) and separate regioisomers.

Causality: The 5,7-dimethyl substitution creates steric bulk. A standard C18 column is sufficient, but a PFP (Pentafluorophenyl) column offers superior selectivity for halogenated isomers (separating the 6-chloro from the 8-chloro impurity).

  • Column: Fluorophenyl (PFP) or C18, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity; keeps lactam stable).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Maximize benzoxazinone absorption) and 254 nm.

  • Temperature: 30°C.

Self-Validating Check: The resolution (


) between the main peak and the nearest impurity (likely the des-chloro precursor) must be 

.
Protocol B: Quantitative NMR (qNMR) – The "Gold Standard" Alternative

Purpose: To establish absolute purity (Assay w/w) traceable to SI units.

Causality: This molecule is ideal for qNMR because the high substitution leaves a distinct, isolated aromatic singlet at the C8 position . This proton does not overlap with common solvents or the internal standard.

Materials:
  • Analyte: ~10-15 mg of 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one (dried).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Why Maleic Acid? It produces a sharp singlet at ~6.2 ppm, distinct from the benzoxazinone aromatic proton (typically >6.8 ppm) and methyls (<2.5 ppm).

  • Solvent: DMSO-d6 (Ensures full solubility of the lactam).

Step-by-Step Workflow:
  • Weighing: Accurately weigh (±0.01 mg) the analyte (

    
    ) and the Internal Standard (
    
    
    
    ) into the same vial.
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until clear. Transfer to NMR tube.[6]

  • Acquisition (Parameters are Critical):

    • Pulse: 90° pulse.

    • Relaxation Delay (d1): 60 seconds . (Must be

      
      . The aromatic protons have long relaxation times; insufficient delay causes under-quantification).
      
    • Scans: 16 or 32 (for S/N > 400).

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known H count, e.g., 2) and the C8-H singlet of the analyte.

Calculation:


Where:

  • 
     = Purity (fraction)[7]
    
  • 
     = Integral area[3][8]
    
  • 
     = Number of protons (IS=2, Analyte C8-H=1)
    
  • 
     = Molecular Weight[4][6]
    
  • 
     = Mass weighed[7][9]
    

Part 4: Visualization of Logic & Workflow

Diagram 1: Reference Standard Selection Logic

A decision tree for researchers to select the appropriate purity method based on application.

ReferenceStandardLogic Start Start: Need Reference Standard for 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one AppType Determine Application Type Start->AppType EarlyRes Early Research / HTS (Non-GLP) AppType->EarlyRes Screening MethodDev Method Validation / Routine QC AppType->MethodDev Internal QC RegSub Regulatory Submission / GLP Tox Study AppType->RegSub FDA/EPA Commercial Use Commercial Vendor CoA (Risk: Salts/Solvents ignored) EarlyRes->Commercial qNMR Perform In-House qNMR (Traceable, Cost-Effective) MethodDev->qNMR MassBalance Purchase CRM or Full Mass Balance (HPLC+TGA+KF) RegSub->MassBalance Commercial->qNMR If results ambiguous

Caption: Decision matrix for selecting the appropriate reference standard tier based on regulatory requirements and risk tolerance.

Diagram 2: The qNMR Purity Assignment Workflow

Visualizing the self-validating steps for absolute purity determination.

qNMRWorkflow Weigh 1. Gravimetry (Weigh Analyte + IS) Dissolve 2. Solvation (DMSO-d6) Weigh->Dissolve Acquire 3. NMR Acquisition (d1 > 60s, 90° Pulse) Dissolve->Acquire Process 4. Processing (Phase/Baseline) Acquire->Process Check Check T1 Relaxation Acquire->Check Calc 5. Calculation (Molar Ratio) Process->Calc

Caption: Step-by-step qNMR workflow emphasizing the critical relaxation delay (d1) parameter for accuracy.

Part 5: Experimental Data Summary (Simulated Case Study)

To illustrate the necessity of proper reference standard characterization, we compared a commercial "98%" sample against an in-house qNMR standard.

ParameterCommercial Sample (Vendor CoA)In-House qNMR ResultDiscrepancy Cause
Purity Value 98.2% (HPLC Area)93.4% (w/w)Inorganic Salts & Water
Water Content Not Reported1.2% (via HOD signal)Hygroscopic nature of lactam.
Residual Solvent Not Reported3.1% (DMF)Incomplete drying during synthesis.
Impact N/ASignificant Using the commercial value would cause a 4.8% error in downstream potency calculations.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[3] USP-NF. Link

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. 2006.[10] Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation in the Production of Reference Materials for Natural Products." Journal of Natural Products, 2014. Link

  • BIPM (Bureau International des Poids et Mesures). qNMR for Purity Assessment of Organic Compounds.[7] Metrologia.[1][2][4][5][11] Link

Sources

Comparative Guide: Melting Point Determination of 2H-1,4-Benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2H-1,4-Benzoxazin-3(4H)-one (CAS: 5466-88-6) is a critical bicyclic heterocyclic scaffold used extensively in the synthesis of agrochemicals (e.g., hydroxamic acids in maize) and pharmaceuticals (cardiovascular and antipsychotic agents).[1][2][3][4]

Precise melting point (MP) determination is the primary frontline tool for validating the purity of this scaffold during synthesis. While the literature cites a melting range of 171–173°C , variations in synthetic pathways (specifically the reduction of 2-nitrophenols vs. chloroacetylation of 2-aminophenols) introduce specific impurity profiles that can depress or broaden this range.

This guide compares the two industry-standard methods for MP determination—Automated Optoelectronic Capillary and Differential Scanning Calorimetry (DSC) —providing a validated protocol to distinguish between simple moisture contamination, solvent occlusion, and structural impurities.

Part 1: The Analyte Profile

Before selecting a method, the analyst must understand the physicochemical baseline of the target compound.

PropertySpecificationNotes
Compound Name 2H-1,4-Benzoxazin-3(4H)-oneAlso known as 3-oxo-3,4-dihydro-2H-1,4-benzoxazine.[5]
Structure Bicyclic (Benzene fused to Oxazine)Presence of amide (-NH-CO-) and ether (-O-) linkages creates H-bond potential.
Target MP Range 171.0 – 173.0 °C High purity reference standard (Sigma/Thermo).
Critical Impurities o-Aminophenol (MP 174°C)Precursor. Hard to distinguish by MP alone (requires DSC/TLC).
Critical Impurities Chloroacetyl derivativesLower MP (often <100°C), causes significant depression.

Part 2: Comparative Methodology

Method A: Automated Optoelectronic Capillary (The QC Standard)

Best for: Routine Quality Control, high-throughput batch release. Mechanism: Transmits light through a capillary containing the sample. As the sample melts, transmission changes (solid opacity


 liquid transparency).
  • Pros: Rapid; aligns with Pharmacopeia (USP <741>) visual definitions; minimal calibration required.

  • Cons: Subject to "packing" errors; cannot easily distinguish between "sweating" (solvent release) and true onset; thermal lag if ramp rate is too high.

Method B: Differential Scanning Calorimetry (DSC) (The Analytical Gold Standard)

Best for: Process validation, polymorph screening, and impurity identification. Mechanism: Measures the heat flow difference between the sample and a reference pan as a function of temperature.[6][7][8]

  • Pros: Distinguishes energetic events (desolvation vs. melting); provides Enthalpy of Fusion (

    
    ); eliminates operator visual bias.
    
  • Cons: Expensive; requires encapsulation; sensitive to sample mass variations.

Comparative Data Table
FeatureOptoelectronic Capillary (Method A)DSC (Method B)
Precision

0.3 – 0.5 °C

0.1 °C
Sample Size 2–5 mg (approx. 3mm height)1–3 mg (encapsulated)
Primary Output Clear Point (Liquefaction)Onset Temperature (

) & Peak (

)
Impurity Detection Broadening of range (

to

)
Depression of

+ Peak broadening
Throughput High (3–6 samples simultaneous)Low (1 sample per run)

Part 3: Experimental Validation Protocol

This protocol is designed to be self-validating . If the calibration check fails, the subsequent sample data is void.

Workflow Visualization

MP_Determination_Workflow Start Start: Sample Isolation Drying Desiccation (24h @ 40°C, Vacuum) Start->Drying Grind Homogenization (Agate Mortar) Drying->Grind Method_Select Select Method Grind->Method_Select Capillary Capillary Method (USP <741>) Method_Select->Capillary Routine QC DSC DSC Method (Thermal Analysis) Method_Select->DSC R&D / Purity Pack Pack Capillary (3mm height, Tapping) Capillary->Pack Pan Crimp Pan (Al, Pinhole lid) DSC->Pan Ramp_Fast Fast Ramp (10°C/min to 160°C) Pack->Ramp_Fast Pan->Ramp_Fast Ramp_Slow Slow Ramp (1.0°C/min to 180°C) Ramp_Fast->Ramp_Slow Result Data Analysis Ramp_Slow->Result

Figure 1: Validated workflow for Benzoxazin-3-one melting point determination. Note the critical "Slow Ramp" phase starting 10°C below expected MP to ensure thermal equilibrium.

Step-by-Step Protocol
1. Sample Preparation (Universal)
  • Drying: Benzoxazin-3-one can occlude synthesis solvents (ethanol/water). Dry sample in a vacuum oven at 40°C for >4 hours.

  • Grinding: Gently crush the crystals in an agate mortar. Large crystals cause poor heat transfer (thermal lag), leading to artificially high MP readings.

2. Calibration (System Suitability)

Before testing the analyte, run a standard.

  • Standard: Sulfanilamide (MP: 164.6 °C) is the ideal reference as it brackets the benzoxazin-3-one range (171°C) closely.

  • Acceptance Criteria: The instrument must read the standard within

    
    .
    
3. Execution (Method A: Capillary)
  • Packing: Fill capillary to 3mm height. Tap repeatedly to eliminate air pockets (air acts as an insulator).

  • Insertion: Insert into the block pre-heated to 160°C.

  • Ramp: Heat at 1.0 °C/min . Warning: Faster rates (e.g., 3°C/min) will overshoot the true MP, recording values like 174-175°C erroneously.

  • Observation:

    • Collapse Point: Sample pulls away from walls (wetting).

    • Meniscus Point: Liquid bottom forms.

    • Clear Point: No solid remains. Record this as the MP.

4. Execution (Method B: DSC)
  • Pan: Weigh 2.0 mg

    
     0.1 mg into an Aluminum pan. Crimp with a pinhole lid (allows trapped moisture to escape without rupturing).
    
  • Reference: Empty crimped Aluminum pan.

  • Cycle: Equilibrate at 30°C

    
     Ramp 10°C/min to 150°C 
    
    
    
    Ramp 2°C/min to 190°C.
  • Analysis: Integrate the endothermic peak. The Onset Temperature (extrapolated) is the valid MP, not the peak maximum.

Part 4: Data Analysis & Interpretation

Interpretation Logic Tree

When the result deviates from 171–173°C, use this logic to diagnose the synthesis issue.

MP_Logic_Tree Result Observed MP Range_Target 171 - 173°C (Sharp Range < 2°C) Result->Range_Target Matches Low_Broad < 170°C (Broad Range > 2°C) Result->Low_Broad Depressed High_Sharp > 174°C (Sharp Range) Result->High_Sharp Elevated Pass PASS: Pure Compound Range_Target->Pass Check_Dry Check Drying (Is it wet?) Low_Broad->Check_Dry TLC Run TLC/HPLC (Check o-aminophenol) High_Sharp->TLC Impurity Impurity Present Polymorph Potential Polymorph or Precursor Recrystallize Recrystallize (Ethanol) Check_Dry->Recrystallize If Dry TLC->Polymorph

Figure 2: Decision matrix for interpreting Benzoxazin-3-one melting behaviors.

Common Impurity Signatures
  • Depression (e.g., 165–169°C): Indicates eutectic formation with impurities like unreacted chloroacetyl chloride derivatives or open-chain intermediates.

  • Broadening (e.g., 168–172°C): Indicates solvent entrapment or "wet" sample.

  • Elevation/Anomaly (e.g., 174°C+): Rare. Could indicate the presence of o-aminophenol (MP 174°C) if the synthesis involved reduction of nitrophenol. Because the MP of the precursor and product are close, MP alone is not sufficient for validation if this specific pathway was used.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. Retrieved from [Link]

  • Westlab. (2023). Measuring the Melting Point: Principles and Modern Apparatus. Retrieved from [Link]

  • ResearchGate (Salih, O. A.). (2013). Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. Journal of Education and Science. Retrieved from [Link]

Sources

Structural Integrity Verification of 1,4-Benzoxazin-3(4H)-one Scaffolds: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Integrity Verification of 1,4-Benzoxazin-3(4H)-one Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Integrity Challenge

The 1,4-benzoxazin-3(4H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in anticoagulants, antifungal agents, and dopamine agonists. However, its utility is frequently compromised by two critical structural vulnerabilities:

  • Ambident Reactivity: During synthesis, the lactam moiety allows for competitive N-alkylation vs. O-alkylation , leading to structural misassignment.

  • Hydrolytic Instability: The heterocyclic ring is susceptible to oxidative ring contraction (to benzoxazolinones) or hydrolytic cleavage under physiological conditions, distinct from its bioisosteres like oxindoles or quinolinones.

This guide provides a rigorous, data-driven comparison of analytical methodologies to verify the structural integrity of these scaffolds and benchmarks their stability against common alternatives.

Comparative Analysis of Verification Methodologies

To guarantee the structural identity of a 1,4-benzoxazin-3(4H)-one derivative, researchers must choose the appropriate analytical tool. The following matrix compares the performance of standard techniques specifically for this scaffold.

Table 1: Analytical Performance Matrix
FeatureHigh-Res NMR (1H/13C/2D) LC-MS/MS (Q-TOF) Single Crystal X-Ray IR Spectroscopy
Primary Utility Regiochemistry Verification (N- vs O-alkylation)Impurity Profiling & Degradation KineticsAbsolute Configuration & Tautomer ConfirmationRapid Functional Group Check
Specificity High (Distinguishes isomers)Medium (Isomers often co-elute/same mass)Ultimate (Definitive proof)Low (Carbonyl shifts overlap)
Throughput MediumHighLowHigh
Key Marker HMBC correlation: N-CH₂ to C=O[1] (C3)Fragmentation pattern (Loss of CO/CO₂)Bond lengths (C-N vs C=N)Lactam C=O stretch (~1660-1690 cm⁻¹)
Cost/Sample

$

$
Blind Spot Requires soluble, pure sample; rapid exchange protonsCannot distinguish N/O regioisomers easilyRequires crystallizable solidCannot prove connectivity
Critical Structural Check: N- vs. O-Alkylation

The most common structural integrity failure in this scaffold is misidentifying the site of alkylation. The amide nitrogen and the carbonyl oxygen are competing nucleophiles.

  • The Problem: Under basic conditions (e.g., K₂CO₃/DMF), alkylation can occur at the Nitrogen (thermodynamic product) or Oxygen (kinetic product).

  • The Solution (HMBC Protocol):

    • N-Alkylated Product (Lactam): The methylene protons of the alkyl group will show a strong HMBC correlation to the carbonyl carbon (C3, ~165 ppm).

    • O-Alkylated Product (Imino Ether): The methylene protons will correlate to the imino carbon (C3), but the chemical shift of C3 often shifts upfield, and the C2 methylene protons of the ring show distinct coupling patterns.

Visualization: Regiochemistry Verification Workflow

G Start Crude Reaction Product (Alkylation of Scaffold) NMR 1H & 13C NMR Analysis Start->NMR CheckShift Check C3 Carbonyl Shift NMR->CheckShift Lactam Shift ~165-169 ppm (Lactam C=O) CheckShift->Lactam High Field Imidate Shift < 160 ppm (Imidate C=N) CheckShift->Imidate Low Field HMBC Run 2D HMBC Experiment Lactam->HMBC Imidate->HMBC Correlation Alkyl CH2 -> C3 Correlation? HMBC->Correlation ResultN CONFIRMED: N-Alkylated (Target) Correlation->ResultN Strong 3-bond coupling ResultO CONFIRMED: O-Alkylated (Byproduct) Correlation->ResultO Weak/Different coupling

Figure 1: Decision tree for distinguishing N-alkylation from O-alkylation using NMR markers.

Comparative Stability: Benzoxazinone vs. Bioisosteres

When selecting a scaffold for drug development, stability against metabolic hydrolysis is paramount.

Table 2: Scaffold Stability Benchmarking
ScaffoldStructure TypeHydrolytic Stability (pH 7.4)Metabolic LiabilityPreferred Application
1,4-Benzoxazin-3-one Cyclic Hydroxamic/LactamModerate Ring Contraction: Can rearrange to benzoxazolinone (BOA) via hydrolysis.GPCR Agonists, Antifungals
Oxindole Cyclic Amide (Lactam)High Oxidation at C3 (active methylene).Kinase Inhibitors
Quinolin-2-one Vinylogous AmideVery High Aromatic hydroxylation.Antibiotics (Quinolones)
1,3-Benzoxazin-4-one Cyclic Imidate/LactoneLow Rapid hydrolysis to salicylamide derivatives.Protease Inhibitors (Transient)

Expert Insight: The 1,4-benzoxazin-3-one is significantly more stable than its 1,3-isomer but less stable than the carbocyclic quinolinone. The presence of the oxygen atom at position 1 increases the electron density of the aromatic ring but can facilitate oxidative ring opening under high-stress metabolic conditions (e.g., CYP450 metabolism).

Experimental Protocols

These protocols are designed to be self-validating —they include internal checks to ensure the data is reliable.

Protocol A: Synthesis & Purification (Self-Validating)

Context: Synthesis of N-substituted 1,4-benzoxazin-3(4H)-ones.

  • Reaction: Dissolve 2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in dry DMF. Add K₂CO₃ (2.0 eq) and stir for 30 min (Activation). Add alkyl halide (1.1 eq).

  • Validation Checkpoint (TLC): Monitor disappearance of NH spot. Note: O-alkylated byproducts often have higher Rf values than N-alkylated products due to loss of H-bond donor capability.

  • Workup: Pour into ice water. Precipitate usually forms. Filter and wash with hexane (removes O-alkyl traces).

  • Recrystallization: Ethanol/Water (9:1).

Protocol B: pH-Dependent Hydrolytic Stability Assay

Context: Verifying scaffold integrity for biological assays.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Incubation: Dilute to 50 µM in:

    • Buffer A: pH 1.2 (Simulated Gastric Fluid)

    • Buffer B: pH 7.4 (PBS, Plasma equivalent)

    • Buffer C: pH 9.0 (Basic stress)

  • Sampling: Aliquot at t=0, 1h, 4h, 24h. Quench with cold acetonitrile.

  • Analysis (LC-MS):

    • Column: C18 Reverse Phase.

    • Gradient: 5-95% ACN in Water (+0.1% Formic Acid).

    • Detection: Monitor Parent Ion [M+H]+ and specific degradation fragment (Ring opening: [M+18]+).

  • Calculation: Plot ln(Concentration) vs. Time.

    • Acceptance Criteria: >95% remaining at 24h (pH 7.4) for lead candidates.

Visualization: Degradation Pathways

Degradation Parent 1,4-Benzoxazin-3-one Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis + H2O Rearrange Oxidative Rearrangement Parent->Rearrange Oxidation/Light RingOpen Ring Opened Acid/Amine (Unstable Intermediate) Hydrolysis->RingOpen BOA Benzoxazolinone (BOA) (Ring Contraction Product) Rearrange->BOA Loss of C2

Figure 2: Major degradation pathways. Note the specific risk of ring contraction to benzoxazolinone (BOA) under oxidative or photolytic stress.

References
  • Synthesis and Antimicrobial Evaluation: 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024).[2] International Journal of Pharmaceutical Sciences.

  • NMR Characterization: 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. (2000).[3] Spectrochimica Acta Part A.

  • Degradation Dynamics: Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. (1976). Plant Physiology.

  • Structural Bioisosteres: Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. (2025).[1][4][5] Frontiers in Chemistry.

  • General Properties: 2H-1,4-Benzoxazin-3(4H)-one Product Information.[4][6][7][8] Sigma-Aldrich.

Sources

Quantitative Analysis of 6-Chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one in Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The analyte 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one (hereafter referred to as Cl-DMB ) represents a specific subclass of benzoxazinone derivatives. These scaffolds are "privileged structures" in medicinal chemistry and agrochemistry, often serving as precursors to herbicides, fungicides, or bioactive pharmaceutical ingredients (e.g., NNRTI analogs).

Analyzing Cl-DMB in mixtures—whether synthetic reaction crudes, agrochemical formulations, or biological matrices—presents distinct challenges:

  • Structural Tautomerism: The lactam (NH-C=O) functionality can undergo lactam-lactim tautomerism, affecting peak shape and retention if pH is not controlled.

  • Lipophilicity: With a chloro-substituent and two methyl groups, the molecule is moderately lipophilic (LogP ≈ 2.5–3.0), requiring organic-rich mobile phases.

  • Matrix Interference: In biological or plant extracts, naturally occurring benzoxazinoids (like DIMBOA) can interfere.

This guide compares the two dominant analytical strategies: RP-HPLC-UV/DAD (the industry workhorse for potency) and LC-MS/MS (the standard for trace residue analysis).

Comparative Analysis: Selecting the Right Methodology

The choice between optical detection (UV/DAD) and mass spectrometry (MS) depends entirely on the Limit of Quantitation (LOQ) required and the complexity of the mixture matrix .

Table 1: Performance Matrix (HPLC-UV vs. LC-MS/MS)
FeatureMethod A: RP-HPLC-UV/DAD Method B: LC-ESI-MS/MS
Primary Application Purity profiling, QC in synthesis, Formulation analysis.Trace residue analysis (soil/plant), PK studies.
Sensitivity (LOD)

g/mL (ppm) range.
ng/mL (ppb) to pg/mL range.
Selectivity Moderate.[1] Relies on chromatographic resolution (

).
High. MRM (Multiple Reaction Monitoring) isolates parent

fragment transitions.
Linearity Range Wide dynamic range (


g/mL).
Narrower, prone to detector saturation (

ng/mL).
Matrix Effects Low susceptibility. Co-elution is the main risk.High susceptibility to ion suppression/enhancement.
Cost/Throughput Low Cost / High Throughput.High Cost / Moderate Throughput.
Analytical Decision Framework

The following logic gate determines the appropriate instrumentation based on your specific mixture type.

MethodSelection Start Start: Define Mixture Type ConcCheck Target Concentration? Start->ConcCheck MatrixCheck Matrix Complexity? ConcCheck->MatrixCheck Trace (<1 ppm) HPLC Method A: RP-HPLC-UV (Robust, Cost-Effective) ConcCheck->HPLC High (>10 ppm) MatrixCheck->HPLC Simple (Synthesis) LCMS Method B: LC-MS/MS (High Sensitivity) MatrixCheck->LCMS Complex (Bio/Soil) HPTLC Method C: HPTLC (High Throughput Screening) HPLC->HPTLC Need to screen >50 samples/hr?

Figure 1: Decision tree for selecting the analytical platform based on concentration and matrix complexity.

Detailed Experimental Protocol: RP-HPLC-DAD

Recommendation: For 90% of users (synthesis validation, formulation QC), this HPLC method provides the best balance of robustness and accuracy.

A. System Suitability & Conditions
  • Instrument: HPLC system with Diode Array Detector (DAD).

  • Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex),

    
     mm, 3.5 
    
    
    
    m or 5
    
    
    m.
    • Rationale: End-capping reduces silanol interactions with the lactam nitrogen, preventing peak tailing.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

    • Solvent B: Acetonitrile (MeCN).

    • Chemistry: Acidic pH ensures Cl-DMB remains in its neutral form, suppressing ionization of the amide/lactam and ensuring sharp peaks.

  • Gradient Profile:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20%

      
       90% B (Linear ramp)
      
    • 15-18 min: 90% B (Wash)

    • 18-20 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (primary) and 280 nm (secondary).

    • Note: Benzoxazinones typically show strong absorption at 254 nm due to the benzene ring conjugation.

B. Sample Preparation Workflow (Solid vs. Liquid)

SamplePrep cluster_Solid Solid/Plant Matrix cluster_Liquid Liquid/Reaction Mix Sample Raw Mixture Extract Extraction (MeOH or EtOAc) Sample->Extract Solid Dilute Dilution (Mobile Phase Start) Sample->Dilute Liquid Sonicate Ultrasonication (15 min, <40°C) Extract->Sonicate Centrifuge Centrifugation (10k RPM) Sonicate->Centrifuge Filter Syringe Filter (0.22 µm PTFE) Centrifuge->Filter Dilute->Filter Inject HPLC Injection Filter->Inject

Figure 2: Sample preparation workflow ensuring particulate removal and analyte solubility.

C. Validation Parameters (Self-Validating System)

To ensure Trustworthiness (Part 2 of requirements), the method must include these internal checks:

  • Linearity: Construct a 5-point calibration curve (

    
    
    
    
    
    g/mL).
    
    
    must be
    
    
    .
  • Precision (Repeatability): Inject the

    
    
    
    
    
    g/mL standard 6 times. RSD of peak area must be
    
    
    .
  • Resolution (

    
    ):  If analyzing a reaction mixture, ensure the resolution between Cl-DMB and its des-chloro or des-methyl precursors is 
    
    
    
    .
  • Internal Standard (Optional but Recommended): Use Benzoxazolinone (BOA) or a structurally similar analog (e.g., 2,4-dihydroxy-1,4-benzoxazin-3-one, DIBOA) if available, to correct for injection variability.

Alternative: LC-ESI-MS/MS for Trace Analysis

When analyzing environmental soil samples or plasma, UV detection is insufficient.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Precursor Ion: Calculate exact mass for

    
    .
    
    • MW

      
      .[2] Target 
      
      
      
      .
  • Transitions (MRM):

    • 
       (Loss of CO, common in lactams).
      
    • 
       (Characteristic fragmentation of the chlorinated ring).
      
  • Critical Control: Use deuterated internal standards if possible, or perform Matrix Matched Calibration to account for ion suppression from the complex matrix.

References

  • Vertex AI Search. (2023). HPLC Chromatogram of Specificity of benz-1,3-oxazine derivatives. ResearchGate. Link

  • Journal of Agricultural and Food Chemistry. (2006). Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry. ACS Publications. Link

  • Acta Crystallographica. (2008). Crystal structure of 6-chloro-2H-1,4-benzoxazin-3(4H)-one. NCBI/PubMed. Link

  • Frontiers in Chemistry. (2023). Design, Synthesis and Antifungal Activity of Novel 1,4-Benzoxazin-3-one Derivatives. Frontiers. Link

  • ChemScene. (2023). Product Data: 7-Chloro-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one. ChemScene. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel halogenated benzoxazinones not just as a compliance checklist, but as a system of engineered redundancies. The compound 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one presents a unique intersection of structural hazards.

The 1,4-benzoxazin-3(4H)-one core is a privileged scaffold known for its potent allelopathic, insecticidal, and antimicrobial activities, acting as a defensive secondary metabolite in various biological systems[1]. When we substitute this core with a 6-chloro and 5,7-dimethyl groups, we significantly increase its lipophilicity. This structural modification enhances its ability to penetrate biological membranes, including human dermal layers, making stringent Personal Protective Equipment (PPE) and operational controls non-negotiable.

Here is the comprehensive, step-by-step operational and safety guide for handling this compound.

Part 1: Physicochemical Hazard Profiling & PPE Matrix

To design an effective safety protocol, we must understand the causality behind the hazards. We do not wear PPE simply because a safety data sheet dictates it; we wear it to interrupt specific vectors of chemical exposure[2].

Table 1: Quantitative Hazard Profile and PPE Specifications

Hazard VectorQuantitative / Structural DriverRequired PPECausality / Rationale
Dermal Penetration High Lipophilicity (Est. LogP > 2.5); MW: 211.64 g/mol Double Nitrile Gloves (Inner: 4-mil, Outer: 8-mil)Halogenated aromatics rapidly permeate thin latex (breakthrough <10 min). 8-mil nitrile extends breakthrough to >240 min.
Ocular Exposure Crystalline solid; Particulate size < 50 µmIndirect-vented splash gogglesPrevents fine dust ingress and protects against solvent splashes (e.g., DMSO, DMF) during solubilization.
Inhalation Aerosolization of particles < 10 µmN95/P100 Respirator (if outside VBE)Solid powders easily aerosolize. N95 filters 95% of airborne particles; P100 filters 99.9%.
Systemic Toxicity Bioactive scaffold (IC50 often < 100 µg/mL)Tyvek sleeves / Fluid-resistant lab coatPrevents accumulation of dust on standard cotton lab coats, mitigating secondary chronic exposure.

Part 2: Step-by-Step Operational Methodology

Every protocol must be a self-validating system. The following workflow ensures that failure at any single point does not result in operator exposure.

Phase 1: Pre-Weighing & Setup
  • Environmental Verification: Before opening the chemical container, verify the face velocity of the Ventilated Balance Enclosure (VBE) or powder fume hood. It must read between 60–80 feet per minute (fpm)[2].

    • Self-Validation: If the digital monitor is blank or the airflow alarm sounds, halt operations immediately.

  • PPE Donning: Inspect and don inner 4-mil nitrile gloves. Pull the cuffs of your fluid-resistant lab coat over the inner gloves. Don the outer 8-mil nitrile gloves over the coat cuffs to create a seamless, overlapping barrier. Don indirect-vented goggles.

  • Static Mitigation: Use an anti-static zero-stat gun on the micro-spatula and anti-static weigh boat.

    • Causality: Benzoxazinone derivatives are highly crystalline and prone to static cling. Static discharge can cause the powder to forcefully repel from the spatula, creating an invisible, inhalable aerosol cloud.

Phase 2: Compound Handling & Solubilization
  • Transfer: Open the source vial only inside the active VBE. Transfer the required mass (e.g., 10–50 mg) using the anti-static micro-spatula. Cap the source vial immediately after the transfer is complete.

  • In-Situ Solubilization: Do not transport the dry powder across the laboratory. Add the carrier solvent (e.g., anhydrous DMSO or DMF) directly to the weigh boat or transfer tube while still inside the VBE.

    • Causality: Solubilizing the compound at the source eliminates the risk of dropping and aerosolizing dry powder during transit to the vortexer or assay station.

Part 3: Decontamination & Waste Management Plan

The lactam ring of the benzoxazinone core is susceptible to chemical degradation, which we can actively exploit for decontamination.

  • Chemical Quenching (Decontamination): Wipe down the VBE surface, spatulas, and any potential micro-spill zones with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe.

    • Causality: The alkaline nature of the bleach solution promotes the hydrolysis and ring-opening of the lactam core, effectively neutralizing the compound's biological activity[1]. The subsequent ethanol wipe removes residual aqueous salts and prevents stainless steel corrosion.

  • Waste Segregation: Place all contaminated solid consumables (outer gloves, weigh boats, wipes) into a sealed, clearly labeled "Halogenated Organic Solid Waste" container. Liquid waste (DMSO + compound) must be routed to a "Halogenated Organic Liquid Waste" carboy.

    • Causality: Segregating halogenated waste prevents highly exothermic and potentially explosive reactions with incompatible solvents (such as acetone in the presence of a base) and ensures compliance with strict environmental incineration standards[2].

Part 4: Operational Workflow Visualization

The following diagram maps the logical flow of operations, including the critical decision tree for spill response.

SafetyWorkflow A Pre-Operation: Verify VBE Flow Rate B PPE Donning: Double Nitrile & Goggles A->B C Handling: 6-chloro-5,7-dimethyl-2H- 1,4-benzoxazin-3(4H)-one B->C D Spill Occurs? C->D E Routine Decon: Alkaline Wipe & Solvent D->E No F Spill Protocol: Absorbent Pad & HEPA Vac D->F Yes G Waste Disposal: Halogenated Stream E->G F->G

Operational workflow and spill response logic for halogenated benzoxazinone derivatives.

References

  • [2] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Source: National Academies of Sciences, Engineering, and Medicine. URL: [Link]

  • [1] Title: Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Source: Journal of the Brazilian Chemical Society / SciELO. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.